Product packaging for (2-(Trifluoromethyl)pyridin-3-yl)methanol(Cat. No.:CAS No. 131747-57-4)

(2-(Trifluoromethyl)pyridin-3-yl)methanol

Cat. No.: B157229
CAS No.: 131747-57-4
M. Wt: 177.12 g/mol
InChI Key: BQDXBKVSCIWSIJ-UHFFFAOYSA-N
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Description

(2-(Trifluoromethyl)pyridin-3-yl)methanol is a useful research compound. Its molecular formula is C7H6F3NO and its molecular weight is 177.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6F3NO B157229 (2-(Trifluoromethyl)pyridin-3-yl)methanol CAS No. 131747-57-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[2-(trifluoromethyl)pyridin-3-yl]methanol
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InChI

InChI=1S/C7H6F3NO/c8-7(9,10)6-5(4-12)2-1-3-11-6/h1-3,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDXBKVSCIWSIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(F)(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563707
Record name [2-(Trifluoromethyl)pyridin-3-yl]methanol
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Molecular Weight

177.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-57-4
Record name 2-(Trifluoromethyl)-3-pyridinemethanol
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Record name [2-(Trifluoromethyl)pyridin-3-yl]methanol
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Record name [2-(trifluoromethyl)pyridin-3-yl]methanol
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Foundational & Exploratory

A Technical Guide to (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 131747-57-4

This technical guide provides an in-depth overview of (2-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in modern medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering comprehensive data on its properties, synthesis, and potential biological significance.

Physicochemical Properties

This compound is a pyridine derivative characterized by a trifluoromethyl group at the 2-position and a methanol group at the 3-position. The trifluoromethyl moiety significantly influences the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, while the hydroxyl group provides a site for hydrogen bonding and further chemical modification.

PropertyValueSource
CAS Number 131747-57-4Internal Search
Molecular Formula C₇H₆F₃NOInternal Search
Molecular Weight 177.13 g/mol Internal Search
Boiling Point 209 °CInternal Search
Density 1.362 g/cm³Internal Search
Flash Point 80 °CInternal Search

Spectral Data

Data TypeCompoundValuesSource
¹H NMR (400 MHz, CDCl₃)2-methoxy-3-(trifluoromethyl)pyridineδ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H)[1]
¹³C NMR (100 MHz, CDCl₃)2-methoxy-3-(trifluoromethyl)pyridineδ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1[1]
¹⁹F NMR (376 MHz, CDCl₃)2-methoxy-3-(trifluoromethyl)pyridineδ -64.03 (s, 3F)[1]
HRMS-EI (m/z) 2-methoxy-3-(trifluoromethyl)pyridineCalculated for C₇H₆NOF₃: 177.0401, Found: 177.0403[1]
Predicted MS (m/z) This compound[M+H]⁺: 178.0474[2]

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on general methods for the synthesis of trifluoromethylpyridines and a published protocol for the similar compound 3-fluoropyridine-2-methanol, a plausible synthetic route can be outlined.[3][4] The synthesis generally involves the introduction of the trifluoromethyl group onto the pyridine ring, followed by functionalization to introduce the methanol group. A common precursor is a picoline derivative which undergoes chlorination and subsequent fluorination.[3]

Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

A potential starting material is 3-methyl-2-chloropyridine. This compound can be subjected to free-radical chlorination to form 2-chloro-3-(trichloromethyl)pyridine, followed by a halogen exchange reaction (halex) using a fluoride source like HF or SbF₃ to yield 2-chloro-3-(trifluoromethyl)pyridine.

Step 2: Introduction of the Hydroxymethyl Group

The 2-chloro-3-(trifluoromethyl)pyridine can then be converted to this compound. This could potentially be achieved through a multi-step process involving a Negishi or Suzuki coupling to introduce a protected hydroxymethyl group, followed by deprotection. A more direct route could involve a Grignard reaction with formaldehyde, though the reactivity of the chloro-substituent would need to be carefully managed.

A more analogous approach to the synthesis of 3-fluoropyridine-2-methanol would involve the reduction of a corresponding carboxylic acid or ester.[4] If 2-(trifluoromethyl)nicotinic acid is available, it could be reduced to the target alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent.

Example Reduction Protocol (adapted from a similar synthesis): [4]

  • To a solution of 2-(trifluoromethyl)nicotinic acid methyl ester in methanol and under an inert atmosphere, add anhydrous calcium chloride powder with stirring at 0-5 °C.

  • Add sodium borohydride in portions, maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture at the same temperature for 1 hour.

  • Warm the reaction to reflux (around 65 °C) and maintain for 2 hours.

  • Cool the mixture and quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous layer with an organic solvent such as dichloromethane.

  • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography to obtain pure this compound.

Applications in Drug Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry due to its ability to enhance key drug-like properties.[5] While the direct biological activity of this compound is not extensively documented, its derivatives have shown significant potential in targeting important signaling pathways implicated in various diseases.

Potential Role in mTOR Signaling

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7] Several inhibitors targeting the PI3K/Akt/mTOR pathway incorporate trifluoromethylphenyl or pyridinyl moieties.[5][8] The trifluoromethyl group in these inhibitors often contributes to improved potency and pharmacokinetic properties. This compound serves as a valuable building block for the synthesis of novel mTOR inhibitors, where the hydroxymethyl group can be further functionalized to explore the chemical space around the kinase active site.

Potential Role in TRPV3 Signaling

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel primarily expressed in keratinocytes and sensory neurons, playing a role in temperature sensation, pain, and skin barrier function.[9][10] Dysregulation of TRPV3 has been implicated in chronic pain and various skin disorders.[11] Derivatives of (pyridin-2-yl)methanol have been reported as potent and selective antagonists of the TRPV3 channel.[9] Specifically, compounds incorporating a trifluoromethyl-substituted pyridine ring have demonstrated efficacy in preclinical models of neuropathic pain. The this compound core provides a strategic starting point for the development of novel TRPV3 modulators.

Visualizations

Synthetic Workflow

Synthetic_Workflow 3-Methyl-2-chloropyridine 3-Methyl-2-chloropyridine Radical Chlorination Radical Chlorination 3-Methyl-2-chloropyridine->Radical Chlorination NCS, BPO 2-Chloro-3-(trichloromethyl)pyridine 2-Chloro-3-(trichloromethyl)pyridine Radical Chlorination->2-Chloro-3-(trichloromethyl)pyridine Halex Reaction (HF) Halex Reaction (HF) 2-Chloro-3-(trichloromethyl)pyridine->Halex Reaction (HF) 2-Chloro-3-(trifluoromethyl)pyridine 2-Chloro-3-(trifluoromethyl)pyridine Halex Reaction (HF)->2-Chloro-3-(trifluoromethyl)pyridine Functionalization Functionalization 2-Chloro-3-(trifluoromethyl)pyridine->Functionalization e.g., Reduction of ester This compound This compound Functionalization->this compound

Caption: Plausible synthetic workflow for this compound.

mTOR Signaling Pathway Involvement

mTOR_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation Promotes TFMP_Derivative (2-CF3-Py-3-yl)methanol Derivative TFMP_Derivative->mTORC1 Inhibits

Caption: Potential inhibition of the mTOR signaling pathway by derivatives.

TRPV3 Signaling Pathway Involvement

TRPV3_Signaling cluster_0 Keratinocyte Membrane cluster_1 Intracellular TRPV3 TRPV3 Channel Ca2+ Influx Ca2+ Influx TRPV3->Ca2+ Influx Activation Signaling Cascade Signaling Cascade Ca2+ Influx->Signaling Cascade Pain & Inflammation Pain & Inflammation Signaling Cascade->Pain & Inflammation TFMP_Derivative (2-CF3-Py-3-yl)methanol Derivative TFMP_Derivative->TRPV3 Antagonizes

Caption: Potential antagonism of the TRPV3 channel by derivatives.

References

An In-depth Technical Guide to (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of (2-(Trifluoromethyl)pyridin-3-yl)methanol (CAS No: 131747-57-4). This fluorinated pyridine derivative is a valuable building block in medicinal chemistry and drug discovery due to the unique properties conferred by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and lipophilicity of parent molecules. This document summarizes available quantitative data, outlines a probable synthetic route with a detailed experimental protocol, and discusses potential biological activities based on related structures.

Physicochemical Properties

This compound is an organic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and a hydroxymethyl group at the 3-position[1][2]. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the pyridine ring, while the hydroxymethyl group provides a handle for further chemical modifications[1].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 131747-57-4[1][3]
Molecular Formula C₇H₆F₃NO[1]
Molecular Weight 177.13 g/mol [1]
Appearance Colorless liquid or solid[2]
Boiling Point 209 °C[1]
Density 1.362 g/cm³[1]
Flash Point 80 °C[1]
Melting Point Moderate to high (predicted)[4]
Solubility Soluble in polar organic solvents[4]
pKa 13.16 ± 0.10 (Predicted for an isomer)[5]
logP 0.9 (Predicted for an isomer)[6]

Synthesis and Purification

The synthesis of this compound can be achieved through the reduction of its corresponding carboxylic acid, 2-(trifluoromethyl)nicotinic acid. This is a common and direct method for preparing pyridinemethanol derivatives[1].

Experimental Protocol: Synthesis via Reduction of 2-(Trifluoromethyl)nicotinic Acid

This protocol describes a likely two-step process starting from the commercially available 2-(trifluoromethyl)nicotinic acid.

Step 1: Esterification of 2-(Trifluoromethyl)nicotinic Acid

A common method to facilitate the reduction of a carboxylic acid is to first convert it to its ester.

  • Materials: 2-(Trifluoromethyl)nicotinic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • In a round-bottom flask, dissolve 2-(trifluoromethyl)nicotinic acid (1 equivalent) in an excess of anhydrous methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

    • Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

    • Neutralize the residue with a saturated sodium bicarbonate solution and extract the methyl 2-(trifluoromethyl)nicotinate with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Step 2: Reduction of Methyl 2-(Trifluoromethyl)nicotinate

The resulting ester is then reduced to the desired alcohol.

  • Materials: Methyl 2-(trifluoromethyl)nicotinate, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve the crude methyl 2-(trifluoromethyl)nicotinate in methanol in a round-bottom flask.

    • Cool the solution in an ice bath and slowly add sodium borohydride (an excess, typically 2-4 equivalents) in portions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification

Purification of the crude product can be achieved by distillation or column chromatography[1]. A general method for purifying pyridine derivatives involves reacting the crude product with an alkali metal compound followed by distillation to remove impurities[7].

  • Procedure (Distillation):

    • To the crude this compound, add a small amount of an alkali metal compound (e.g., sodium hydroxide).

    • Perform distillation under reduced pressure to obtain the purified product.

Alternatively, column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can be employed for high-purity samples.

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Reduction cluster_purification Purification A 2-(Trifluoromethyl)nicotinic Acid B Methyl 2-(Trifluoromethyl)nicotinate A->B  MeOH, H₂SO₄ (cat.), Reflux C This compound B->C  NaBH₄, MeOH D Purified Product C->D  Distillation or  Column Chromatography

Synthesis workflow for this compound.

Analytical Characterization

A combination of spectroscopic methods is essential for the structural elucidation and confirmation of this compound.

Table 2: Key Analytical Methods for Characterization

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton.
¹³C NMR Resonances for the carbon atoms of the pyridine ring, the hydroxymethyl group, and the quartet signal characteristic of the trifluoromethyl group.
¹⁹F NMR A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
Mass Spectrometry The molecular ion peak corresponding to the exact mass of the compound.

Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and involvement in signaling pathways of this compound is limited in the public domain. However, based on the known bioactivity of structurally similar compounds, some potential applications can be inferred.

A related compound, (2-Methyl-6-(trifluoromethyl)pyridin-3-yl)methanol, has been investigated for its anticancer properties. It has shown potential as an inhibitor of Ghrelin O-acyltransferase (GOAT), an enzyme implicated in obesity-related cancers[8]. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can facilitate cell membrane penetration and interaction with intracellular targets[8].

Structure-Activity Relationship (SAR) studies on various trifluoromethyl-substituted pyridines have shown that the position and nature of substituents on the pyridine ring can significantly influence biological activity[2][6]. The trifluoromethyl group, in particular, is often incorporated into drug candidates to improve their metabolic stability and binding affinity[8].

Potential_Biological_Activity A This compound B Enhanced Lipophilicity & Metabolic Stability A->B C Potential Interaction with Intracellular Targets B->C D Modulation of Enzyme Activity (e.g., GOAT inhibition - Inferred) C->D E Potential Anticancer Activity (Inferred) D->E

Inferred biological activity based on structural analogs.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its physicochemical properties are influenced by the presence of both the electron-withdrawing trifluoromethyl group and the reactive hydroxymethyl group. While detailed biological data for this specific molecule is not yet widely available, the known activities of related compounds suggest that it is a promising candidate for further investigation in various therapeutic areas, particularly in cancer research. The synthetic route via reduction of the corresponding nicotinic acid provides a viable pathway for its preparation, enabling further exploration of its chemical and biological properties.

References

Structure Elucidation of (2-(Trluoromethyl)pyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of (2-(Trluoromethyl)pyridin-3-yl)methanol. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar molecules to provide a predictive and comparative analysis. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Chemical Identity and Physical Properties

(2-(Trluoromethyl)pyridin-3-yl)methanol is a fluorinated pyridine derivative. The trifluoromethyl group at the 2-position significantly influences the electronic properties of the pyridine ring and the molecule's overall lipophilicity, a key parameter in drug design.

IdentifierValueSource
IUPAC Name (2-(Trluoromethyl)pyridin-3-yl)methanolN/A
CAS Number 131747-57-4[1]
Molecular Formula C₇H₆F₃NO[1]
Molecular Weight 177.12 g/mol [2]
Predicted XlogP 0.9[2]

Synthesis and Purification

A plausible synthetic workflow is outlined below:

Synthetic_Workflow General Synthetic Pathway A 2-Chloro-3-methylpyridine B 2-Chloro-3-(trichloromethyl)pyridine A->B Radical Chlorination C 2-Chloro-3-(trifluoromethyl)pyridine B->C Halogen Exchange (e.g., SbF3/HF) D (2-(Trluoromethyl)pyridin-3-yl)methanol C->D Hydroxymethylation (e.g., via Grignard or lithiation followed by formaldehyde quench)

A potential synthetic route to (2-(Trluoromethyl)pyridin-3-yl)methanol.

Experimental Protocol (Hypothetical):

A detailed, validated experimental protocol for the synthesis of (2-(Trluoromethyl)pyridin-3-yl)methanol is not currently published. The following is a generalized procedure based on analogous transformations:

  • Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine: Starting from 2-chloro-3-methylpyridine, radical chlorination followed by a Swarts reaction (or related halogen exchange fluorination) would yield the trifluoromethyl intermediate.

  • Hydroxymethylation: The resulting 2-chloro-3-(trifluoromethyl)pyridine could then be subjected to metal-halogen exchange (e.g., with n-butyllithium) at low temperature, followed by quenching with anhydrous formaldehyde to introduce the hydroxymethyl group at the 3-position.

  • Purification: The crude product would likely require purification by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Structure Elucidation by Spectroscopic Methods

The definitive structure of (2-(Trluoromethyl)pyridin-3-yl)methanol would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

Predicted ¹H NMR Spectral Data (in CDCl₃):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~8.6d1HH-6Doublet due to coupling with H-5.
~7.8d1HH-4Doublet due to coupling with H-5.
~7.4dd1HH-5Doublet of doublets from coupling to H-4 and H-6.
~4.9s2H-CH₂OHSinglet for the methylene protons.
~2.5br s1H-OHBroad singlet for the hydroxyl proton; chemical shift is concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

Chemical Shift (δ) ppmAssignmentNotes
~150C-2Attached to the electron-withdrawing CF₃ group.
~148C-6
~138C-4
~135C-3
~124 (q)-CF₃Quartet due to C-F coupling.
~122C-5
~60-CH₂OH

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zProposed FragmentNotes
177[M]⁺Molecular ion peak.
176[M-H]⁺Loss of a hydrogen atom.
158[M-H₂O]⁺Loss of water from the alcohol.
148[M-CHO]⁺Loss of the formyl radical.
108[M-CF₃]⁺Loss of the trifluoromethyl radical.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.

  • Analysis: Detect the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

The fragmentation pathway can be visualized as follows:

Fragmentation_Pathway Predicted EI-MS Fragmentation M [C₇H₆F₃NO]⁺˙ m/z = 177 F1 [C₇H₅F₃NO]⁺ m/z = 176 M->F1 - H• F2 [C₇H₄F₃N]⁺˙ m/z = 158 M->F2 - H₂O F3 [C₆H₅F₃N]⁺ m/z = 148 M->F3 - CHO• F4 [C₆H₆NO]⁺ m/z = 108 M->F4 - CF₃•

A simplified representation of the predicted mass fragmentation.
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Infrared (IR) Spectral Data:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretch (aromatic)Pyridine ring
2950-2850C-H stretch (aliphatic)-CH₂-
1600-1450C=C and C=N stretchPyridine ring
1350-1150C-F stretchTrifluoromethyl group
~1050C-O stretchPrimary alcohol

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, acquire the spectrum of the solid sample using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Conclusion

The structural elucidation of (2-(Trifluoromethyl)pyridin-3-yl)methanol relies on a combination of modern spectroscopic techniques. While direct experimental data for this specific molecule is sparse in the public domain, analysis of its structural analogues allows for a reliable prediction of its spectroscopic characteristics. The methodologies and predicted data presented in this guide offer a solid framework for the synthesis, purification, and structural confirmation of this compound, which holds potential as a building block in medicinal chemistry and drug development. Further research is warranted to obtain and publish detailed experimental data to confirm these predictions.

References

In-depth Technical Guide: (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-(Trifluoromethyl)pyridin-3-yl)methanol, a key fluorinated building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, enhancing its metabolic stability and membrane permeability, thereby making it a valuable synthon for the development of novel therapeutic agents. This document details the molecular and physical properties of this compound, provides a general experimental protocol for its synthesis, and discusses its applications in drug development, supported by relevant data and visualizations.

Compound Identification and Properties

This compound is a substituted pyridine derivative. The trifluoromethyl group at the 2-position and the methanol group at the 3-position of the pyridine ring are key structural features that impart its unique chemical reactivity and biological activity.

Table 1: Molecular and Physicochemical Properties

PropertyValue
Molecular Formula C₇H₆F₃NO
Molecular Weight 177.13 g/mol
CAS Number 131747-57-4
Appearance White to off-white solid
Melting Point 46-50 °C
Boiling Point 209.2±35.0 °C (Predicted)
Density 1.362±0.06 g/cm³ (Predicted)
pKa 12.06±0.10 (Predicted)

The Role of the Trifluoromethyl Group in Drug Design

The trifluoromethyl (-CF₃) group is a crucial substituent in modern drug design due to its unique electronic and steric properties. Its incorporation into a molecule, such as the pyridine ring in the title compound, can profoundly impact several key pharmacological parameters.

  • Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This increased stability often leads to a longer in vivo half-life of the drug candidate.

  • Lipophilicity : The trifluoromethyl group is significantly more lipophilic than a methyl group. Increased lipophilicity can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier, and improve its oral bioavailability.

  • Binding Affinity : The strong electron-withdrawing nature of the trifluoromethyl group can alter the electron distribution in the aromatic ring, influencing how the molecule interacts with its biological target. This can lead to stronger and more selective binding to enzymes or receptors.

Synthesis of this compound

The synthesis of this compound typically involves the reduction of a corresponding carboxylic acid or ester derivative. Below is a general experimental protocol for its preparation.

Experimental Protocol: Reduction of 2-(Trifluoromethyl)nicotinic Acid

This protocol outlines the reduction of 2-(trifluoromethyl)nicotinic acid to this compound.

Materials:

  • 2-(Trifluoromethyl)nicotinic acid

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(trifluoromethyl)nicotinic acid (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the borane-tetrahydrofuran complex solution (typically 2.0-3.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of 1 M HCl.

  • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

  • Neutralize the aqueous residue with a saturated NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.

Figure 1: Synthesis Workflow A high-level overview of the synthesis process.

G Synthesis of this compound start 2-(Trifluoromethyl)nicotinic acid in Anhydrous THF reduction Reduction with BH3-THF at 0°C to Reflux start->reduction 1 quench Quench with 1M HCl reduction->quench 2 extraction Workup and Extraction with EtOAc quench->extraction 3 purification Silica Gel Chromatography extraction->purification 4 product This compound purification->product 5

Caption: General workflow for the synthesis of this compound.

Applications in Drug Discovery and Agrochemicals

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.

  • Pharmaceuticals : The trifluoromethylpyridine scaffold is present in numerous drug candidates and approved drugs. The unique properties conferred by the trifluoromethyl group make this moiety attractive for developing treatments for a variety of diseases.

  • Agrochemicals : Trifluoromethylpyridine derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The enhanced stability and biological activity of these compounds lead to more effective and environmentally benign crop protection agents.

Signaling Pathway Modulation

While specific signaling pathway modulation by this compound itself is not extensively documented in publicly available literature, its derivatives are known to interact with various biological targets. The general mechanism of action for many drugs involves binding to a receptor or enzyme, which in turn initiates or inhibits a cellular signaling cascade.

Figure 2: Generic Drug-Target Interaction Pathway A simplified diagram illustrating a common mechanism of drug action.

G Generic Signaling Pathway Inhibition cluster_cell Cell Membrane drug This compound Derivative target Target Protein (Enzyme/Receptor) drug->target pathway Downstream Signaling Cascade target->pathway Activation substrate Substrate/Ligand substrate->target response Cellular Response pathway->response

Caption: Simplified model of a drug inhibiting a cellular signaling pathway.

Conclusion

This compound is a fundamentally important building block for the synthesis of advanced pharmaceutical and agrochemical agents. Its trifluoromethyl group provides significant advantages in terms of metabolic stability, lipophilicity, and binding affinity. The synthetic route to this compound is well-established, allowing for its ready availability for research and development purposes. Further investigation into the biological activities of novel derivatives of this compound is a promising avenue for the discovery of new and effective therapeutic and crop protection agents.

Synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanol from 3-Picoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a multi-step synthetic pathway for the preparation of (2-(Trifluoromethyl)pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery, starting from the readily available bulk chemical, 3-picoline. The synthesis involves a series of transformations including oxidation, chlorination, halogen exchange, cyanation, hydrolysis, and reduction. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for each step, and a summary of the expected yields and reaction conditions.

Synthetic Strategy Overview

The synthesis of this compound from 3-picoline is a multi-step process. The overall strategy involves the initial functionalization of the pyridine ring, followed by the introduction of the trifluoromethyl group, and finally, the formation and reduction of a carboxylic acid moiety. The key intermediates in this pathway are 2-chloro-3-methylpyridine, 2-chloro-3-(trifluoromethyl)pyridine, and 2-(trifluoromethyl)nicotinic acid.

DOT Script of the Overall Synthetic Workflow

Overall Synthetic Workflow A 3-Picoline B 3-Picoline N-oxide A->B Oxidation C 2-Chloro-3-methylpyridine B->C Chlorination D 2-Chloro-3-(trichloromethyl)pyridine C->D Radical Chlorination E 2-Chloro-3-(trifluoromethyl)pyridine D->E Fluorination (Swarts Reaction) F 2-(Trifluoromethyl)nicotinonitrile E->F Cyanation G 2-(Trifluoromethyl)nicotinic acid F->G Hydrolysis H This compound G->H Reduction

Caption: A high-level overview of the synthetic route from 3-picoline to the target alcohol.

Experimental Protocols

Step 1: Synthesis of 3-Picoline N-oxide

The initial step involves the N-oxidation of 3-picoline. This is a common transformation for activating the pyridine ring for subsequent reactions.

Methodology: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 3-picoline is dissolved in glacial acetic acid. Hydrogen peroxide (30% aqueous solution) is added portion-wise to the stirred solution, and the mixture is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess acetic acid is removed under reduced pressure, and the residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3-picoline N-oxide.[1][2]

ParameterValue
Reactants 3-Picoline, Hydrogen Peroxide (30%)
Solvent Glacial Acetic Acid
Temperature 70-80 °C
Reaction Time 4-6 hours
Typical Yield 85-95%

DOT Script for the N-Oxidation Workflow

N-Oxidation of 3-Picoline cluster_reactants Reactants cluster_procedure Procedure 3-Picoline 3-Picoline Mixing Mix reactants 3-Picoline->Mixing H2O2 (30%) H2O2 (30%) H2O2 (30%)->Mixing Glacial Acetic Acid Glacial Acetic Acid Glacial Acetic Acid->Mixing Heating Heat at 70-80°C Mixing->Heating Monitoring Monitor by TLC Heating->Monitoring Workup Quench, Neutralize, Extract Monitoring->Workup Purification Dry and Concentrate Workup->Purification 3-Picoline N-oxide 3-Picoline N-oxide Purification->3-Picoline N-oxide Yield: 85-95%

Caption: Workflow for the synthesis of 3-picoline N-oxide.

Step 2: Synthesis of 2-Chloro-3-methylpyridine

The N-oxide is then chlorinated to introduce a chlorine atom at the 2-position of the pyridine ring. This reaction often produces a mixture of isomers, with 2-chloro-3-methylpyridine and 2-chloro-5-methylpyridine being the major products.

Methodology: 3-Picoline N-oxide is dissolved in a suitable solvent such as dichloromethane. The solution is cooled in an ice bath, and phosphoryl chloride (POCl₃) is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by pouring it onto crushed ice. The mixture is neutralized with a base (e.g., sodium carbonate) and extracted with dichloromethane. The combined organic layers are dried and concentrated. The resulting mixture of isomers can be separated by fractional distillation or column chromatography to afford pure 2-chloro-3-methylpyridine.[3][4][5][6]

ParameterValue
Reactant 3-Picoline N-oxide
Reagent Phosphoryl chloride (POCl₃)
Solvent Dichloromethane
Temperature 0 °C to reflux
Reaction Time 3-5 hours
Typical Yield (of mixed isomers) 70-80%

DOT Script for the Chlorination Workflow

Chlorination of 3-Picoline N-oxide 3-Picoline N-oxide 3-Picoline N-oxide Dissolve in DCM Dissolve in DCM 3-Picoline N-oxide->Dissolve in DCM Add POCl3 at 0°C Add POCl3 at 0°C Dissolve in DCM->Add POCl3 at 0°C Reflux Reflux Add POCl3 at 0°C->Reflux Quench with ice Quench with ice Reflux->Quench with ice Neutralize and Extract Neutralize and Extract Quench with ice->Neutralize and Extract Separate Isomers Separate Isomers Neutralize and Extract->Separate Isomers 2-Chloro-3-methylpyridine 2-Chloro-3-methylpyridine Separate Isomers->2-Chloro-3-methylpyridine

Caption: Workflow for the synthesis and purification of 2-chloro-3-methylpyridine.

Step 3: Synthesis of 2-Chloro-3-(trichloromethyl)pyridine

The methyl group of 2-chloro-3-methylpyridine is converted to a trichloromethyl group via a free-radical chlorination reaction.

Methodology: 2-Chloro-3-methylpyridine is dissolved in a suitable solvent like carbon tetrachloride. A radical initiator, such as azobisisobutyronitrile (AIBN), is added to the solution. The mixture is heated to reflux, and chlorine gas is bubbled through the solution, or alternatively, sulfuryl chloride (SO₂Cl₂) is added dropwise. The reaction is irradiated with a UV lamp to facilitate the radical chain reaction. The progress of the reaction is monitored by gas chromatography (GC) or ¹H NMR. Upon completion, the solvent is removed under reduced pressure to yield crude 2-chloro-3-(trichloromethyl)pyridine, which can be used in the next step without further purification or can be purified by vacuum distillation.[7][8][9][10]

ParameterValue
Reactant 2-Chloro-3-methylpyridine
Reagent Chlorine (gas) or Sulfuryl chloride
Initiator AIBN or UV light
Solvent Carbon tetrachloride
Temperature Reflux
Reaction Time 4-8 hours
Typical Yield 80-90%
Step 4: Synthesis of 2-Chloro-3-(trifluoromethyl)pyridine

This step involves a halogen exchange reaction, commonly known as the Swarts fluorination, to convert the trichloromethyl group to a trifluoromethyl group.[11][12][13]

Methodology: 2-Chloro-3-(trichloromethyl)pyridine is mixed with a fluorinating agent, typically antimony trifluoride (SbF₃), often with a catalytic amount of antimony pentachloride (SbCl₅) or bromine. The mixture is heated in a high-pressure autoclave. The reaction is typically carried out neat or in a high-boiling inert solvent. The progress of the reaction is monitored by GC. After cooling, the reaction mixture is carefully treated with aqueous hydrochloric acid to decompose the antimony salts. The product is then extracted with a suitable organic solvent, washed, dried, and purified by distillation.[14][15][16]

ParameterValue
Reactant 2-Chloro-3-(trichloromethyl)pyridine
Reagent Antimony trifluoride (SbF₃)
Catalyst Antimony pentachloride (SbCl₅) or Bromine
Temperature 150-200 °C
Pressure 5-15 atm
Reaction Time 6-12 hours
Typical Yield 70-85%
Step 5: Synthesis of 2-(Trifluoromethyl)nicotinonitrile

The chloro group at the 2-position is displaced by a cyanide group to form the corresponding nitrile.

Methodology: 2-Chloro-3-(trifluoromethyl)pyridine is heated with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by GC or TLC. After completion, the reaction mixture is cooled and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or distillation.

ParameterValue
Reactant 2-Chloro-3-(trifluoromethyl)pyridine
Reagent Copper(I) cyanide (CuCN)
Solvent DMF or NMP
Temperature 150-180 °C
Reaction Time 12-24 hours
Typical Yield 60-75%
Step 6: Synthesis of 2-(Trifluoromethyl)nicotinic acid

The nitrile group is hydrolyzed to a carboxylic acid.

Methodology: 2-(Trifluoromethyl)nicotinonitrile is heated under reflux in an aqueous acidic or basic solution. For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is typically used. For basic hydrolysis, an aqueous solution of sodium hydroxide or potassium hydroxide is used, followed by acidification. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and the pH is adjusted to precipitate the product. The solid 2-(trifluoromethyl)nicotinic acid is collected by filtration, washed with cold water, and dried.[6][17]

ParameterValue
Reactant 2-(Trifluoromethyl)nicotinonitrile
Reagent H₂SO₄/H₂O or NaOH/H₂O then HCl
Temperature Reflux
Reaction Time 4-8 hours
Typical Yield 85-95%
Step 7: Synthesis of this compound

The final step is the reduction of the carboxylic acid to the corresponding primary alcohol.

Methodology: 2-(Trifluoromethyl)nicotinic acid is suspended in a dry ethereal solvent, such as tetrahydrofuran (THF) or diethyl ether, under an inert atmosphere. A strong reducing agent, typically lithium aluminum hydride (LiAlH₄), is added portion-wise at 0 °C. After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the starting material is consumed (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water, aqueous sodium hydroxide, and then more water (Fieser workup). The resulting precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure to give this compound. The product can be further purified by column chromatography or distillation.[18][19][20][21][22]

ParameterValue
Reactant 2-(Trifluoromethyl)nicotinic acid
Reagent Lithium aluminum hydride (LiAlH₄)
Solvent THF or Diethyl ether
Temperature 0 °C to reflux
Reaction Time 2-4 hours
Typical Yield 80-90%

DOT Script for the Final Reduction Step

Reduction of Carboxylic Acid 2-(CF3)nicotinic acid 2-(CF3)nicotinic acid Suspend in dry THF Suspend in dry THF 2-(CF3)nicotinic acid->Suspend in dry THF Add LiAlH4 at 0°C Add LiAlH4 at 0°C Suspend in dry THF->Add LiAlH4 at 0°C Stir/Reflux Stir/Reflux Add LiAlH4 at 0°C->Stir/Reflux Quench (Fieser workup) Quench (Fieser workup) Stir/Reflux->Quench (Fieser workup) Filter and Concentrate Filter and Concentrate Quench (Fieser workup)->Filter and Concentrate (2-(CF3)pyridin-3-yl)methanol (2-(CF3)pyridin-3-yl)methanol Filter and Concentrate->(2-(CF3)pyridin-3-yl)methanol

Caption: Workflow for the reduction of 2-(trifluoromethyl)nicotinic acid.

Summary of Quantitative Data

The following table summarizes the typical reaction conditions and yields for the synthesis of this compound from 3-picoline.

StepTransformationKey ReagentsSolventTemp. (°C)Time (h)Yield (%)
13-Picoline → 3-Picoline N-oxideH₂O₂Acetic Acid70-804-685-95
23-Picoline N-oxide → 2-Chloro-3-methylpyridinePOCl₃Dichloromethane0 to reflux3-570-80
32-Chloro-3-methylpyridine → 2-Chloro-3-(trichloromethyl)pyridineCl₂ or SO₂Cl₂, AIBNCCl₄Reflux4-880-90
42-Chloro-3-(trichloromethyl)pyridine → 2-Chloro-3-(trifluoromethyl)pyridineSbF₃, SbCl₅Neat150-2006-1270-85
52-Chloro-3-(trifluoromethyl)pyridine → 2-(Trifluoromethyl)nicotinonitrileCuCNDMF150-18012-2460-75
62-(Trifluoromethyl)nicotinonitrile → 2-(Trifluoromethyl)nicotinic acidH₂SO₄/H₂OWaterReflux4-885-95
72-(Trifluoromethyl)nicotinic acid → this compoundLiAlH₄THF0 to reflux2-480-90

Safety Considerations

  • Hydrogen Peroxide: A strong oxidizer. Avoid contact with skin and eyes.

  • Phosphoryl chloride: Corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Chlorine gas and Sulfuryl chloride: Toxic and corrosive. All chlorination reactions should be performed in a well-ventilated fume hood.

  • Antimony compounds: Toxic. Handle with care and appropriate PPE.

  • Copper(I) cyanide: Highly toxic. Avoid inhalation and skin contact.

  • Lithium aluminum hydride: Reacts violently with water and protic solvents to produce flammable hydrogen gas. All operations involving LiAlH₄ must be conducted under anhydrous conditions and an inert atmosphere.

This guide provides a detailed framework for the synthesis of this compound. Researchers should consult original literature and perform appropriate risk assessments before undertaking any experimental work.

References

The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the pyridine scaffold is a cornerstone of modern medicinal chemistry and agrochemical design. This powerful substituent dramatically alters the physicochemical and pharmacological properties of the parent molecule, leading to enhanced biological activity, improved pharmacokinetic profiles, and greater metabolic stability. This technical guide provides an in-depth analysis of the multifaceted role of the trifluoromethyl group in pyridine derivatives, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and synthetic pathways.

Core Impact of the Trifluoromethyl Group on Physicochemical Properties

The introduction of a trifluoromethyl group to a pyridine ring imparts a range of beneficial properties, primarily driven by the high electronegativity of the fluorine atoms and the strength of the carbon-fluorine bond. These modifications are crucial for optimizing drug-like properties.

Key Physicochemical Alterations:

  • Increased Lipophilicity: The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross biological membranes, a critical factor for drug absorption and distribution.[1][2]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to metabolic degradation by enzymes such as cytochrome P450.[2][3] This often leads to a longer in-vivo half-life.

  • Modulation of Basicity (pKa): As a potent electron-withdrawing group, the CF3 group significantly reduces the basicity of the pyridine nitrogen.[3] This can be crucial for modulating a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.

  • Altered Molecular Conformation and Binding: The steric bulk of the CF3 group can influence the molecule's conformation and its interactions with biological targets, potentially leading to increased binding affinity and selectivity.[4]

The following table summarizes the quantitative impact of the trifluoromethyl group on the pKa and lipophilicity (LogP) of the pyridine core.

PropertyPyridine3-(Trifluoromethyl)pyridineFold Change/Difference
pKa 5.23[5][6]2.85 (in aqueous solution by 19F NMR)~2.38 unit decrease
LogP 0.65[6]1.7[7]~1.05 unit increase

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for assessing the impact of the trifluoromethyl group. Below are protocols for key assays.

Determination of pKa by 19F NMR Spectroscopy

This method is particularly useful for fluorinated compounds, as the 19F chemical shift is sensitive to changes in the electronic environment upon protonation or deprotonation.

Objective: To determine the pKa of a trifluoromethyl-substituted pyridine derivative.

Materials:

  • Trifluoromethylated pyridine compound

  • Deuterium oxide (D2O)

  • Hydrochloric acid (HCl) in D2O (e.g., 1 M and 0.1 M)

  • Potassium hydroxide (KOH) in D2O (e.g., 1 M and 0.1 M)

  • NMR tubes

  • pH meter calibrated for D2O

  • NMR spectrometer with a fluorine probe

Procedure:

  • Prepare a stock solution of the trifluoromethylated pyridine in D2O.

  • Create a series of NMR samples by adding varying amounts of the HCl/D2O or KOH/D2O solutions to aliquots of the stock solution to achieve a range of pH values.

  • Measure the precise pH of each sample using the calibrated pH meter.

  • Acquire the 19F NMR spectrum for each sample.

  • Plot the 19F chemical shift (δ) as a function of pH.

  • Fit the data to the Henderson-Hasselbalch equation or a sigmoidal curve to determine the pKa, which corresponds to the pH at the inflection point of the curve.[8][9][10]

Measurement of Octanol-Water Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the gold standard for determining the lipophilicity of a compound.[11]

Objective: To determine the LogP of a trifluoromethyl-substituted pyridine derivative.

Materials:

  • Trifluoromethylated pyridine compound

  • n-Octanol (pre-saturated with water)

  • Water or buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare a stock solution of the compound in either water-saturated n-octanol or octanol-saturated water.

  • In a glass vial, combine equal volumes of the water-saturated n-octanol and the octanol-saturated water.

  • Add a small, known amount of the compound stock solution to the vial.

  • Securely cap the vial and shake it vigorously for a predetermined time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • Centrifuge the vial to ensure complete separation of the two phases.

  • Carefully withdraw an aliquot from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each aliquot using a suitable analytical method.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.

In Vitro Metabolic Stability Assessment using Liver Microsomes

This assay evaluates a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.

Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of a trifluoromethyl-substituted pyridine derivative.

Materials:

  • Pooled liver microsomes (e.g., human, rat)

  • Trifluoromethylated pyridine test compound

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Magnesium chloride (MgCl₂)

  • Positive control compounds (e.g., testosterone, verapamil)

  • Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Prepare working solutions of the test compound and positive controls.

  • In a 96-well plate, add the liver microsomes, phosphate buffer, and MgCl₂.

  • Add the test compound or control to the wells and pre-incubate the plate at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding the ice-cold stopping solution.

  • Centrifuge the plate to precipitate the proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Quantify the remaining parent compound at each time point using LC-MS/MS.

  • Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is the elimination rate constant (k).

  • Calculate the half-life (t₁/₂) as 0.693/k and the intrinsic clearance (Clint).

Signaling Pathways and Workflows

The unique properties conferred by the trifluoromethyl group have been leveraged in the design of drugs and agrochemicals that modulate specific biological pathways.

PI3K Signaling Pathway and Leniolisib

Leniolisib is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) enzyme and is used to treat activated PI3Kδ syndrome (APDS). The trifluoromethylpyridine moiety is a key structural feature of this drug. The PI3K/AKT/mTOR pathway is crucial for cell growth, proliferation, and survival. In APDS, hyperactivity of PI3Kδ leads to immune dysregulation.[7] Leniolisib normalizes this signaling, reducing lymphoproliferation and improving immune cell function.

PI3K_Signaling_Pathway Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Processes Cell Growth, Proliferation, Survival mTOR->Cell_Processes Promotes Leniolisib Leniolisib (CF3-Pyridine Derivative) Leniolisib->PI3K Inhibits

Caption: PI3K signaling pathway inhibited by Leniolisib.

Mechanism of Action of Flonicamid

Flonicamid is a selective insecticide with a trifluoromethylpyridine core that is highly effective against sucking insects like aphids.[1][6] Its mode of action is unique; it is a chordotonal organ modulator, disrupting the sensory organs of insects.[5] This leads to a rapid cessation of feeding, ultimately causing the insect to die from starvation.[1][2] More recent studies suggest it may also block inwardly rectifying potassium (Kir) channels, affecting salivary gland and Malpighian tubule function.[6]

Flonicamid_MoA Flonicamid Flonicamid (CF3-Pyridine Insecticide) Chordotonal_Organs Chordotonal Organs (Insect Sensory Organs) Flonicamid->Chordotonal_Organs Modulates Kir_Channels Inwardly Rectifying Potassium (Kir) Channels Flonicamid->Kir_Channels Blocks Disruption Disruption of Sensory Input Chordotonal_Organs->Disruption Feeding_Inhibition Rapid Cessation of Feeding Kir_Channels->Feeding_Inhibition Disruption->Feeding_Inhibition Starvation Starvation & Dehydration Feeding_Inhibition->Starvation

Caption: Mechanism of action of the insecticide Flonicamid.

Synthetic Workflow for 2,3-Dichloro-5-(trifluoromethyl)pyridine

2,3-Dichloro-5-(trifluoromethyl)pyridine is a key intermediate in the synthesis of many agrochemicals and pharmaceuticals.[7] One common industrial synthesis route involves the chlorination and subsequent fluorination of a picoline precursor.

Synthesis_Workflow Picoline 3-Picoline Chlorination1 Side-chain Chlorination Picoline->Chlorination1 Trichloromethyl 3-(Trichloromethyl)pyridine Chlorination1->Trichloromethyl Fluorination Fluorination (e.g., HF) Trichloromethyl->Fluorination CTF 3-(Trifluoromethyl)pyridine Fluorination->CTF Chlorination2 Ring Chlorination CTF->Chlorination2 DCTF 2,3-Dichloro-5- (trifluoromethyl)pyridine Chlorination2->DCTF

Caption: Synthetic workflow for a key trifluoromethylpyridine intermediate.

References

(2-(Trifluoromethyl)pyridin-3-yl)methanol: A Technical Guide to Safety and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known safety and hazard information for the chemical compound (2-(Trifluoromethyl)pyridin-3-yl)methanol (CAS No. 131747-57-4). Due to a lack of specific toxicological studies for this compound, this guide synthesizes available data from structurally similar molecules to provide a robust understanding of potential risks and to recommend best practices for safe handling in a research and development setting.

Executive Summary

This compound is a pyridine derivative containing a trifluoromethyl group, a structural motif common in many pharmaceutical and agrochemical compounds. While specific safety data for this compound is limited, information on analogous compounds suggests that it should be handled with care. The primary hazards are likely to include irritation to the skin, eyes, and respiratory system, as well as potential for acute toxicity if ingested. This guide outlines the known hazards, recommended handling procedures, and emergency protocols.

Hazard Identification and Classification

Table 1: GHS Hazard Classification of this compound and Related Compounds

CompoundCAS No.GHS Hazard StatementsHazard Classifications
This compound (Proposed) 131747-57-4H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationAcute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation
2-(Trifluoromethyl)-4-pyridinemethanol[1]131747-61-0H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationAcute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation
(2-Chloro-3-(trifluoromethyl)pyridin-4-yl)methanol1227578-86-0H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSkin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System
2-Fluoro-6-(trifluoromethyl)pyridine[2]94239-04-0H226: Flammable liquid and vapourH302: Harmful if swallowedH332: Harmful if inhaledH412: Harmful to aquatic life with long lasting effectsFlammable Liquid (Category 3)Acute Toxicity, Oral (Category 4)Acute Toxicity, Inhalation (Category 4)Hazardous to the Aquatic Environment, Chronic Hazard (Category 3)

Hazard Pictograms (Proposed):

alt text

Signal Word (Proposed): Warning

Toxicological Profile

Quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration), for this compound are not available in the public domain. The following table presents data for a related compound to provide an indication of potential toxicity.

Table 2: Acute Toxicity Data for a Related Compound

CompoundRouteSpeciesValueReference
2-Fluoro-6-(trifluoromethyl)pyridineOralRatLD50: 500 mg/kg[2]
2-Fluoro-6-(trifluoromethyl)pyridineDermalRatLD50: >2500 mg/kg[2]
2-Fluoro-6-(trifluoromethyl)pyridineInhalationRatLC50: 3075 ppm[2]

Symptoms of exposure to related pyridine derivatives may include dizziness, headache, nausea, and irritation of the lungs.[3] Prolonged or repeated exposure could lead to more severe health issues.[3]

Experimental Protocols: Safe Handling and Emergency Procedures

Given the potential hazards, stringent safety protocols should be followed when handling this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific procedures being undertaken. The following are general recommendations:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[4] Gloves should be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A laboratory coat should be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3] If a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.

Engineering Controls
  • Ventilation: Work with this compound should always be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Safety Equipment: An eyewash station and safety shower should be readily accessible in the immediate work area.

Handling and Storage
  • Handling: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapors. Use non-sparking tools if the compound is flammable.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]

First Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Procedures
  • Spill: In the event of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.

  • Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

Visualized Workflows and Relationships

The following diagrams illustrate key workflows and logical relationships for ensuring the safe handling of this compound.

ChemicalSafetyWorkflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_emergency Emergency Preparedness A Identify Compound This compound B Search for SDS and Toxicological Data A->B C Data Available? B->C D Review Specific Hazards C->D Yes E Analyze Analog Compound Data C->E No G Select Appropriate PPE D->G F Propose Precautionary Classification E->F F->G H Implement Engineering Controls (Fume Hood) G->H I Establish Safe Handling Procedures H->I J Spill? I->J K Exposure? I->K L Follow Spill Cleanup Protocol J->L Yes M Administer First Aid and Seek Medical Attention K->M Yes

References

An In-depth Technical Guide to (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of (2-(Trifluoromethyl)pyridin-3-yl)methanol, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound, with the IUPAC name [2-(trifluoromethyl)-3-pyridinyl]methanol, is a fluorinated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group (-CF3) imparts unique physicochemical properties to the molecule, including increased metabolic stability, lipophilicity, and binding affinity to biological targets. These characteristics make it a valuable synthon for the development of novel therapeutic agents and functional materials.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
IUPAC Name [2-(trifluoromethyl)-3-pyridinyl]methanol
CAS Number 131747-57-4[1]
Molecular Formula C₇H₆F₃NO[1]
Molecular Weight 177.12 g/mol [2]
Appearance Colorless liquid[3]
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Soluble in organic solvents[3]

Synthesis and Characterization

The synthesis of this compound can be achieved through the reduction of its corresponding carboxylic acid, 2-(trifluoromethyl)nicotinic acid.

SynthesisWorkflow Start 2-(Trifluoromethyl)nicotinic acid Reduction Reduction (e.g., LiAlH₄ in THF) Start->Reduction Workup Aqueous Work-up Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product Characterization Characterization (NMR, IR, MS) Product->Characterization

Figure 1: General workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis (Adapted)

This protocol is adapted from general procedures for the reduction of carboxylic acids to alcohols.

Materials:

  • 2-(Trifluoromethyl)nicotinic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A solution of 2-(trifluoromethyl)nicotinic acid in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then again with water, while maintaining the temperature below 20 °C.

  • The resulting precipitate is filtered off and washed with diethyl ether.

  • The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.

TechniqueExpected Observations
¹H NMR Aromatic protons in the pyridine ring, a singlet for the methylene protons (-CH₂OH), and a broad singlet for the hydroxyl proton (-OH).
¹³C NMR Aromatic carbons, a carbon signal for the methylene group, and a quartet for the trifluoromethyl carbon due to C-F coupling.
IR Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol, and characteristic C-H and C-F stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (177.12 g/mol ).

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. The trifluoromethyl group enhances metabolic stability and lipophilicity, which are desirable properties for drug candidates. The hydroxymethyl group provides a handle for further chemical modifications, allowing for the construction of diverse molecular libraries for high-throughput screening.

Applications cluster_Core Core Compound cluster_Derivatives Synthetic Derivatives cluster_Applications Potential Applications Core This compound Aldehyde Aldehyde Core->Aldehyde Functionalization CarboxylicAcid Carboxylic Acid Core->CarboxylicAcid Functionalization Ester Ester Core->Ester Functionalization Amine Amine Core->Amine Functionalization Agrochemicals Agrochemicals Aldehyde->Agrochemicals Pharmaceuticals Pharmaceuticals Aldehyde->Pharmaceuticals CarboxylicAcid->Agrochemicals CarboxylicAcid->Pharmaceuticals Ester->Agrochemicals Ester->Pharmaceuticals Amine->Agrochemicals Amine->Pharmaceuticals

Figure 2: Synthetic utility and potential applications of this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

  • Based on data for structurally similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Precautionary Statements:

  • Avoid contact with skin and eyes.

  • Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, and well-ventilated area.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Trifluoromethyl Group as a Potent Electron-Withdrawing Modulator on the Pyridine Ring: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the profound electron-withdrawing effects of the trifluoromethyl (CF3) group on the pyridine ring, a subject of paramount importance in modern drug discovery and agrochemical design. The strategic incorporation of the CF3 moiety offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of pyridine-based compounds. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the electronic impact, reactivity, and metabolic consequences of trifluoromethyl substitution on the pyridine scaffold.

Executive Summary

The trifluoromethyl group is one of the most powerful electron-withdrawing substituents utilized in medicinal and agricultural chemistry.[1] When appended to a pyridine ring, it significantly alters the electron density distribution, basicity, and reactivity of the heterocycle. This guide elucidates these effects through a compilation of quantitative data, detailed experimental methodologies, and visual representations of the underlying chemical principles and workflows. The primary consequences of trifluoromethylation on the pyridine ring include a marked decrease in basicity (pKa), an enhancement of electrophilicity, and a significant impact on metabolic stability, often leading to improved drug-like properties.

Electron-Withdrawing Effects on Physicochemical Properties

The strong inductive effect of the three fluorine atoms in the CF3 group is the primary driver of its potent electron-withdrawing nature. This effect is transmitted through the sigma bonds to the pyridine ring, leading to a significant reduction in electron density on the ring carbons and the nitrogen atom.

Impact on Basicity (pKa)

The most direct quantitative measure of the electron-withdrawing effect of the CF3 group is the reduction in the basicity of the pyridine nitrogen, as reflected in the pKa of its conjugate acid. The lone pair of electrons on the nitrogen is less available for protonation due to the inductive pull of the CF3 group. This effect is position-dependent, with the magnitude of the pKa decrease being influenced by the proximity of the CF3 group to the nitrogen atom.

CompoundpKa of Conjugate AcidReference
Pyridine5.23[2]
2-(Trifluoromethyl)pyridine~ -2.5[3]
3-(Trifluoromethyl)pyridine3.45[2]
4-(Trifluoromethyl)pyridine1.66 (Calculated)[Calculated from data in source 23]

Note: The pKa values can vary slightly depending on the experimental conditions (solvent, temperature). The value for 4-(Trifluoromethyl)pyridine is a calculated estimate based on available data.

The data clearly demonstrates a substantial decrease in basicity for all trifluoromethyl-substituted pyridines compared to the parent pyridine. The effect is most pronounced when the CF3 group is at the 2-position, directly adjacent to the nitrogen, due to the proximity-dependent nature of the inductive effect.

Hammett Constants

The electronic effect of the CF3 group can also be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent in an aromatic system. A positive σ value indicates an electron-withdrawing effect.

Substituentσ_meta_σ_para_Reference
CF30.440.57[1]

These values confirm the strong electron-withdrawing character of the CF3 group, both through inductive (meta position) and combined inductive and resonance effects (para position).

Influence on Chemical Reactivity

The altered electronic landscape of the trifluoromethylated pyridine ring has significant consequences for its chemical reactivity, particularly its nucleophilicity and electrophilicity.

Nucleophilicity and Electrophilicity

The reduced electron density on the pyridine nitrogen and the ring carbons diminishes the nucleophilicity of the molecule. Trifluoromethylpyridines are therefore less reactive towards electrophiles compared to pyridine itself.

Conversely, the electron-deficient nature of the ring enhances its electrophilicity, making it more susceptible to nucleophilic attack. This is particularly relevant in nucleophilic aromatic substitution (SNA) reactions, where the CF3 group can activate the ring towards displacement of a leaving group. The rate of such reactions is significantly increased due to the stabilization of the negatively charged Meisenheimer intermediate by the electron-withdrawing CF3 group. While a comprehensive table of comparative rate constants is difficult to compile due to the wide variety of possible reactions, the general trend is a significant rate enhancement in SNA reactions for trifluoromethyl-substituted pyridines compared to their non-fluorinated counterparts.

Role in Drug Discovery and Development

The introduction of a CF3 group onto a pyridine ring is a widely employed strategy in drug design to enhance metabolic stability and improve pharmacokinetic profiles.

Metabolic Stability

The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. By replacing a metabolically labile group (such as a methyl group) with a CF3 group, a common site of oxidative metabolism by cytochrome P450 (CYP) enzymes can be blocked. This generally leads to a longer in vivo half-life and improved bioavailability of the drug candidate.

The following table provides an illustrative comparison of the metabolic stability of a generic pyridine compound with and without a trifluoromethyl substituent.

CompoundHalf-Life (t½) in Human Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Generic Pyridine-CH3ShorterHigher
Generic Pyridine-CF3LongerLower

This data is illustrative. Actual values are highly dependent on the specific molecular scaffold and the position of the substituent.

The strong electron-withdrawing nature of the CF3 group also deactivates the pyridine ring towards oxidative metabolism, further contributing to the enhanced metabolic stability.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of trifluoromethylpyridines.

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a trifluoromethyl-substituted pyridine.

Materials:

  • pH meter with a combination pH electrode

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Standardized 0.1 M sodium hydroxide (NaOH) solution

  • Solution of the trifluoromethylpyridine of known concentration (e.g., 0.01 M) in deionized water or a suitable co-solvent if solubility is an issue.

  • Potassium chloride (KCl) solution (e.g., 0.15 M) to maintain constant ionic strength.

Procedure:

  • Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).

  • Pipette a known volume (e.g., 20 mL) of the trifluoromethylpyridine solution into a beaker.

  • Add a sufficient volume of KCl solution to maintain a constant ionic strength.

  • If the compound is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.

  • Add the titrant in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

  • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume to more accurately determine the equivalence point.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethylpyridine derivative.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (trifluoromethylpyridine derivative)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compound with known metabolic stability (e.g., testosterone)

  • Ice-cold acetonitrile or methanol containing an internal standard for quenching the reaction and protein precipitation.

  • 96-well plates

  • Incubator set to 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add the HLM suspension in phosphate buffer.

  • Add the test compound to the wells to achieve the desired final concentration (e.g., 1 µM).

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of the ice-cold quenching solution.

  • Centrifuge the plate to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.

  • Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression is the elimination rate constant (k).

  • Calculate the half-life (t½) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).[5]

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

electronic_effects cluster_pyridine Pyridine cluster_cf3_pyridine 3-(Trifluoromethyl)pyridine Py N CF3Py N Inductive Inductive Effect (-I) CF3Py->Inductive δ- CF3 CF3 Inductive->Py Strong Electron Withdrawal

Caption: Inductive electron withdrawal by the CF3 group on the pyridine ring.

pka_comparison Pyridine Pyridine pKa = 5.23 CF3_Pyridine Trifluoromethylpyridines pKa ≈ -2.5 to 3.45 Pyridine->CF3_Pyridine CF3 Substitution (Strong -I Effect)

Caption: The CF3 group significantly lowers the pKa of the pyridine ring.

metabolic_stability_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Test Compound and HLM Suspension B Add to 96-well Plate A->B C Pre-incubate at 37°C B->C D Initiate Reaction with NADPH C->D E Incubate at 37°C D->E F Quench Reaction at Time Points (0-60 min) E->F G Centrifuge and Collect Supernatant F->G H LC-MS/MS Analysis G->H I Quantify Parent Compound H->I J Calculate t½ and CLint I->J

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion

The trifluoromethyl group exerts a potent and predictable electron-withdrawing effect on the pyridine ring, leading to significant alterations in its fundamental properties. This guide has provided a quantitative and methodological framework for understanding these effects, from the reduction in basicity to the enhancement of metabolic stability. For researchers in drug discovery and agrochemical development, a thorough understanding of the impact of the CF3 group is essential for the rational design of novel molecules with optimized efficacy and pharmacokinetic profiles. The strategic application of trifluoromethyl substitution on the pyridine scaffold will undoubtedly continue to be a cornerstone of modern molecular design.

References

A Technical Guide to (2-(Trifluoromethyl)pyridin-3-yl)methanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (2-(Trifluoromethyl)pyridin-3-yl)methanol, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridine scaffold imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and membrane permeability of molecules. This guide is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on the available commercial suppliers, key quantitative data, relevant experimental methodologies, and the biological context of this compound and its derivatives.

Commercial Availability

This compound and its isomers are available from several commercial chemical suppliers. Researchers can procure these compounds for research and development purposes. Notable suppliers include:

  • Sigma-Aldrich: A major supplier of chemicals and laboratory equipment.

  • Parchem: A supplier of specialty chemicals.

  • BLDpharm: A supplier of building blocks and intermediates for research and development.

  • TCI Chemicals: A global manufacturer and distributor of specialty organic chemicals.

  • AK Scientific, Inc.: A provider of fine chemicals and research compounds.

  • ChemicalBook: An online platform that lists various chemical suppliers.

It is important to note that availability and catalog numbers may vary, and researchers should consult the respective supplier websites for the most current information.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its isomers. This information has been aggregated from various supplier and chemical database sources.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₆F₃NOPubChem
Molecular Weight 177.13 g/mol PubChem
CAS Number 131747-57-4Sigma-Aldrich
Appearance SolidSigma-Aldrich
Storage Temperature Room TemperatureSigma-Aldrich

Table 2: Purity and Specifications from a Representative Supplier

SpecificationValueSupplier
Purity ≥95%Sigma-Aldrich

Note: Specific purity and impurity profiles can vary by batch and supplier. It is recommended to request a Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of this compound are not extensively detailed in publicly available literature. However, this section provides an overview of general synthetic strategies for trifluoromethylpyridines and a representative protocol for an in-vitro assay in which this class of compounds has shown activity.

Synthesis of Trifluoromethylpyridines

The introduction of a trifluoromethyl group to a pyridine ring is a key step in the synthesis of compounds like this compound. Several general methods are employed in organic synthesis:

  • From Trichloromethylpyridines: This is a common industrial method that involves the halogen exchange reaction of a trichloromethylpyridine precursor with a fluorine source, such as hydrogen fluoride (HF) or a metal fluoride. The reaction is typically carried out under high temperature and pressure, often with a catalyst.

  • Building Block Approach: This strategy involves the use of a starting material that already contains the trifluoromethyl group. The pyridine ring is then constructed around this building block through cyclization reactions.

  • Direct Trifluoromethylation: This approach involves the direct introduction of a trifluoromethyl group onto a pre-existing pyridine ring using a trifluoromethylating agent.

A subsequent reduction of a corresponding ester or aldehyde functional group on the pyridine ring would yield the desired methanol derivative.

In Vitro Assay: Evaluation of TRPV3 Antagonism

Derivatives of trifluoromethylpyridine have been investigated as antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, which is implicated in pain and inflammation signaling. The following is a generalized protocol for a calcium imaging assay to screen for TRPV3 antagonists.

Objective: To determine the inhibitory activity of a test compound on TRPV3 channel activation.

Materials:

  • HEK293 cells stably expressing human TRPV3 (hTRPV3).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) or carvacrol).

  • Test compound (e.g., this compound).

  • Plate reader with fluorescence detection capabilities.

Protocol:

  • Cell Culture: Culture hTRPV3-expressing HEK293 cells in appropriate flasks until they reach the desired confluency.

  • Cell Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution in the dark at 37°C for 1 hour.

  • Compound Incubation: Wash the cells to remove excess dye and then incubate with various concentrations of the test compound for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Add a solution of the TRPV3 agonist to each well to stimulate channel activation.

  • Data Analysis: The change in fluorescence intensity upon agonist addition is measured. The inhibitory effect of the test compound is calculated as the percentage reduction in the agonist-induced fluorescence signal compared to the control (agonist alone). IC₅₀ values can be determined by fitting the concentration-response data to a suitable model.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate a conceptual workflow for the synthesis of trifluoromethylpyridine derivatives and the signaling pathway of the TRPV3 ion channel, a potential target for this class of compounds.

Synthesis_Workflow Start Starting Materials (e.g., Trichloromethylpyridine) Step1 Halogen Exchange (Fluorination) Start->Step1 Intermediate1 Trifluoromethylpyridine Intermediate Step1->Intermediate1 Step2 Functional Group Manipulation (e.g., Reduction) Intermediate1->Step2 Product This compound Step2->Product

Caption: Conceptual workflow for the synthesis of this compound.

TRPV3_Signaling_Pathway Stimulus Stimulus (e.g., Heat, 2-APB) TRPV3 TRPV3 Ion Channel (in Keratinocytes) Stimulus->TRPV3 Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Compound This compound Derivative (Antagonist) Compound->TRPV3 Inhibition Downstream Downstream Signaling (e.g., PLC activation) Ca_Influx->Downstream Response Cellular Response (e.g., Release of inflammatory mediators, Pain sensation) Downstream->Response

Caption: Simplified signaling pathway of the TRPV3 ion channel and the potential inhibitory role of trifluoromethylpyridine derivatives.[1][2][3]

Conclusion

This compound represents a valuable building block for the development of novel therapeutic agents. Its trifluoromethyl moiety offers the potential to fine-tune the pharmacological properties of lead compounds. While detailed experimental data for this specific molecule is limited in the public domain, the information on related trifluoromethylpyridine derivatives, particularly as TRPV3 antagonists, provides a strong rationale for its further investigation in drug discovery programs targeting pain, inflammation, and other TRPV3-mediated conditions. Researchers are encouraged to consult directly with commercial suppliers for detailed product specifications and to refer to the broader scientific literature on trifluoromethylpyridines for further insights into their synthesis and biological applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for (2-(Trifluoromethyl)pyridin-3-yl)methanol, a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules. The described method is a reliable procedure for the reduction of 2-(trifluoromethyl)nicotinic acid.

Synthesis Pathway

The synthesis of this compound is achieved through the reduction of the corresponding carboxylic acid, 2-(trifluoromethyl)nicotinic acid. This transformation can be efficiently carried out using a borane-tetrahydrofuran complex (BH3-THF).

Reaction Scheme: 2-(Trifluoromethyl)nicotinic acid → this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material 2-(Trifluoromethyl)nicotinic acid[1]
Reducing Agent Borane-tetrahydrofuran complex (1 M in THF)[2]
Solvent Tetrahydrofuran (THF)[2]
Reaction Temperature 0 °C to Room Temperature[2][3]
Reaction Time 18 hours[2]
Work-up Aqueous NH4Cl quench[2]
Purification Column Chromatography[3]
Yield ~95% (Estimated)[2]

Experimental Protocol

Materials:

  • 2-(Trifluoromethyl)nicotinic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-(trifluoromethyl)nicotinic acid (1.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this, slowly add a 1 M solution of borane-THF complex in THF (2.0 eq) dropwise via a dropping funnel.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 18 hours.[2]

  • Quenching: After 18 hours, cool the reaction mixture back to 0 °C with an ice bath. Carefully and slowly quench the reaction by the dropwise addition of methanol to destroy any excess borane complex. Following this, add saturated aqueous ammonium chloride solution.[2]

  • Extraction: Transfer the quenched reaction mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.[3]

  • Characterization: Characterize the final product by appropriate analytical methods (e.g., NMR, IR, and mass spectrometry) to confirm its identity and purity.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve 2-(Trifluoromethyl)nicotinic acid in anhydrous THF cool Cool to 0 °C start->cool Under N2 atmosphere add_reagent Add BH3-THF solution cool->add_reagent react Stir at room temperature for 18h add_reagent->react quench Quench with Methanol and aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

References

Applications of (2-(Trifluoromethyl)pyridin-3-yl)methanol Derivatives in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Derivatives of (2-(Trifluoromethyl)pyridin-3-yl)methanol are vital building blocks in the synthesis of modern agrochemicals. The trifluoromethylpyridine (TFMP) moiety is a key structural feature in numerous active ingredients, imparting unique physicochemical properties that enhance biological activity and metabolic stability.[1][2] This application note focuses on the utility of this chemical family as a precursor for advanced fungicides, with a primary focus on the synthesis and application of Fluopyram, a broad-spectrum Succinate Dehydrogenase Inhibitor (SDHI) fungicide and nematicide.[3][4][5]

Core Application: Intermediate for Fluopyram Synthesis

The (2-(Trifluoromethyl)pyridin-3-yl) scaffold is central to the structure of Fluopyram, a pyridinyl ethyl benzamide fungicide developed to control a wide range of plant diseases and plant-parasitic nematodes.[3][4] While various synthesis routes exist, many originate from closely related precursors like 2,3-dichloro-5-(trifluoromethyl)pyridine.[6][7][8] The synthesis involves creating a key amine intermediate, which is then amidated to yield the final Fluopyram molecule.

Below is a generalized workflow representing a common synthetic approach to Fluopyram and its intermediates.

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis A 2,3-dichloro-5- (trifluoromethyl)pyridine C Condensation & Decarboxylation A->C B Malonic Acid Ester (e.g., Dimethyl Malonate) B->C D Key Pyridinyl Acetonitrile or Acetate Intermediate C->D Formation of C-C bond E Reduction & (Deprotection) D->E Conversion to amine precursor F 2-(3-chloro-5-(trifluoromethyl) pyridin-2-yl)ethan-1-amine E->F H Amidation Reaction F->H G 2-(Trifluoromethyl) benzoyl chloride G->H I Fluopyram (Final Product) H->I Final amide bond formation

Caption: Generalized synthetic workflow for Fluopyram.

Mechanism of Action: SDHI Fungicide

Fluopyram's fungicidal and nematicidal activity stems from its role as a Succinate Dehydrogenase Inhibitor (SDHI).[3][4][5] It targets Complex II of the mitochondrial electron transport chain, a critical component for cellular respiration in fungi and nematodes.[9][10]

Signaling Pathway:

  • Targeting Complex II: Fluopyram binds to the ubiquinone-binding site (Q-site) of the Succinate Dehydrogenase (SDH) enzyme complex, which is composed of four subunits (SdhA, SdhB, SdhC, SdhD).[9][11]

  • Inhibition of Electron Transfer: This binding physically blocks the oxidation of succinate to fumarate and prevents the subsequent reduction of ubiquinone to ubiquinol.[3][4]

  • Disruption of ATP Production: The inhibition of the electron transport chain halts the production of ATP, the primary energy currency of the cell.

  • Cellular Effects: The severe energy deficit leads to the cessation of fungal growth stages, from spore germination to mycelial proliferation, and causes paralysis and death in nematodes.[3][4][12]

G cluster_mito Mitochondrial Inner Membrane cluster_krebs Krebs Cycle complexI Complex I ubiquinone Ubiquinone (Q) complexI->ubiquinone complexII Complex II (SDH) fumarate Fumarate complexII->fumarate complexII->ubiquinone Reduction no_atp ATP Production BLOCKED complexIII Complex III complexIV Complex IV complexIII->complexIV atp_synthase ATP Synthase complexIV->atp_synthase atp ATP Production (Energy) atp_synthase->atp succinate Succinate succinate->complexII Oxidation fluopyram Fluopyram fluopyram->complexII Inhibition ubiquinol Ubiquinol (QH2) ubiquinone->ubiquinol ubiquinol->complexIII

Caption: Mechanism of Fluopyram as an SDH inhibitor.

Efficacy Data

Fluopyram exhibits high activity against a broad spectrum of fungal pathogens and nematodes. The efficacy is often measured by the half-maximal effective concentration (EC₅₀), which is the concentration of a fungicide that causes a 50% reduction in fungal growth.

PathogenCommon NameCropMean EC₅₀ (mg/L)Reference
Podosphaera xanthiiCucurbit Powdery MildewCucurbits0.01 - 0.1[11]
Venturia inaequalisApple ScabApple~0.02 - 0.05[13]
Leptosphaeria maculansBlacklegCanola~0.005 (ng/mL)[14]
Sclerotinia spp.White MoldVariousHighly sensitive[4]
Botrytis spp.Gray MoldVariousHighly sensitive[4]
Meloidogyne incognitaRoot-Knot NematodeVariousEffective at µM to nM concentrations[12]

Note: EC₅₀ values can vary significantly between different isolates and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of Fluopyram

This protocol is a generalized representation based on common synthetic routes described in chemical literature and patents.[6][7][15]

Objective: To synthesize Fluopyram via amidation of a key amine intermediate.

Materials:

  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride

  • 2-(trifluoromethyl)benzoyl chloride

  • Dichloromethane (DCM) as solvent

  • Triethylamine (TEA) as a base

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride (1.0 eq) in dichloromethane.

  • Base Addition: Cool the flask in an ice bath. Cautiously add triethylamine (3.0 eq) to the solution to neutralize the hydrochloride salt and act as a proton scavenger.

  • Acylation: While maintaining the cold temperature, add a solution of 2-(trifluoromethyl)benzoyl chloride (1.2 eq) in dichloromethane dropwise to the reaction mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the mixture with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure Fluopyram.

Protocol 2: In Vitro Fungicide Sensitivity Bioassay (Leaf-Disc Method)

This protocol is adapted from methodologies used to assess the sensitivity of fungal pathogens like Podosphaera xanthii to SDHI fungicides.[11]

Objective: To determine the EC₅₀ value of Fluopyram against a target fungal pathogen.

Materials:

  • Healthy, young leaves from a susceptible host plant (e.g., melon for P. xanthii)

  • Fluopyram stock solution in a suitable solvent (e.g., DMSO)

  • Sterile distilled water and agar

  • Petri dishes

  • Fungal spore suspension of the target pathogen

  • Cork borer (15 mm diameter)

Procedure:

  • Preparation of Fungicide Concentrations: Prepare a serial dilution of the Fluopyram stock solution to create a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L). Include a solvent-only control.

  • Leaf Disc Preparation: Use a cork borer to cut discs from healthy young leaves.

  • Fungicide Treatment: Dip each leaf disc into the respective fungicide solution (or control) for 15-20 seconds. Allow the discs to air dry in a sterile environment.

  • Plating: Place the treated leaf discs, adaxial side up, onto water agar (1.5%) in Petri dishes (3-4 discs per plate).

  • Inoculation: Place a small drop (10 µL) of the fungal spore suspension (e.g., 1x10⁵ conidia/mL) onto the center of each leaf disc.

  • Incubation: Seal the Petri dishes and incubate them in a growth chamber with appropriate light and temperature conditions (e.g., 25°C with a 12h photoperiod) for 7-14 days.

  • Assessment: After the incubation period, assess the mycelial growth on each leaf disc. The EC₅₀ value is calculated by performing a regression analysis of the log of the fungicide concentration versus the percentage of growth inhibition relative to the control.

References

Application Notes and Protocols for (2-(Trifluoromethyl)pyridin-3-yl)methanol as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Trifluoromethyl)pyridin-3-yl)methanol is a key heterocyclic building block in modern medicinal chemistry. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold significantly enhances the pharmacological profile of drug candidates. The trifluoromethyl group is known to improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets.[1] The hydroxymethyl (-CH2OH) group at the 3-position provides a versatile handle for a variety of chemical transformations, making this intermediate a valuable precursor for the synthesis of complex and biologically active molecules.[1]

These application notes provide an overview of the utility of this compound, detailed experimental protocols for its synthesis and subsequent derivatization, and its application in the synthesis of potential therapeutic agents, such as RORγt inverse agonists for the treatment of autoimmune diseases.

Physicochemical Properties and Reactivity

The presence of the electron-withdrawing trifluoromethyl group influences the electronic properties of the pyridine ring, while the hydroxymethyl group offers a primary site for chemical modification.

Key Reactive Sites:

  • Hydroxymethyl Group: Can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in esterification and etherification reactions.

  • Pyridine Ring: The pyridine nitrogen can be quaternized, and the ring itself can undergo nucleophilic aromatic substitution, although the trifluoromethyl group can deactivate it towards electrophilic substitution.

Synthesis of this compound

A plausible and common route for the synthesis of this compound involves a two-step process starting from the commercially available 2-chloro-3-(trifluoromethyl)pyridine. This involves a Grignard reaction to introduce a formyl group equivalent, followed by reduction.

Experimental Protocol: Synthesis of this compound

Step 1: Grignard Reaction and Formylation

This step involves the formation of a Grignard reagent from 2-chloro-3-(trifluoromethyl)pyridine and its subsequent reaction with a formylating agent like paraformaldehyde.

  • Materials:

    • 2-chloro-3-(trifluoromethyl)pyridine

    • Magnesium turnings

    • Anhydrous tetrahydrofuran (THF)

    • Paraformaldehyde

    • Iodine (crystal)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous ammonium chloride (NH4Cl)

    • Anhydrous sodium sulfate (Na2SO4)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • Activate magnesium turnings in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen) with a crystal of iodine.

    • Add anhydrous THF to the flask.

    • Slowly add a solution of 2-chloro-3-(trifluoromethyl)pyridine in anhydrous THF to the magnesium suspension. The reaction is initiated, which is evident by a gentle reflux. Maintain the reaction with gentle heating if necessary.

    • After the magnesium is consumed, cool the resulting Grignard reagent to 0 °C.

    • In a separate flask, suspend paraformaldehyde in anhydrous THF and cool to 0 °C.

    • Slowly add the Grignard reagent to the paraformaldehyde suspension via cannula.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Quantitative Data (Representative):

ParameterValue
Starting Material2-chloro-3-(trifluoromethyl)pyridine
Yield60-70%
Purity (by HPLC)>95%

Application in the Synthesis of RORγt Inverse Agonists

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are implicated in various autoimmune diseases.[2] Inverse agonists of RORγt are therefore promising therapeutic agents for conditions like psoriasis, rheumatoid arthritis, and multiple sclerosis. The trifluoromethylpyridine scaffold is a common feature in many potent RORγt inverse agonists.[2]

Experimental Protocol: Synthesis of a Representative RORγt Inverse Agonist

This protocol describes a representative synthesis of a RORγt inverse agonist using this compound as a key intermediate. The first step is the conversion of the alcohol to a more reactive electrophile, (3-(bromomethyl)-2-(trifluoromethyl)pyridine), which is then used in an alkylation reaction.

Step 1: Bromination of this compound

  • Materials:

    • This compound

    • Phosphorus tribromide (PBr3)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO3)

    • Anhydrous sodium sulfate (Na2SO4)

  • Procedure:

    • Dissolve this compound in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • Slowly add PBr3 dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution at 0 °C.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield crude 3-(bromomethyl)-2-(trifluoromethyl)pyridine. This intermediate is often used in the next step without further purification.

Step 2: Alkylation of a Phenolic Precursor

  • Materials:

    • 3-(bromomethyl)-2-(trifluoromethyl)pyridine

    • A suitable phenolic precursor (e.g., 4-aminophenol derivative)

    • Potassium carbonate (K2CO3)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate

    • Water

  • Procedure:

    • To a solution of the phenolic precursor in anhydrous DMF, add K2CO3.

    • Add a solution of 3-(bromomethyl)-2-(trifluoromethyl)pyridine in anhydrous DMF to the mixture.

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into water.

    • Extract the aqueous mixture with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain the final RORγt inverse agonist.

Quantitative Data for a Representative RORγt Inverse Agonist (Compound W14): [2]

ParameterValue
TargetRORγt
IC50 (Luciferase Reporter Assay)7.5 nM
Purity (by HPLC)>98%

Signaling Pathway and Experimental Workflow Diagrams

G cluster_synthesis Synthesis of this compound start 2-chloro-3-(trifluoromethyl)pyridine grignard Grignard Formation (Mg, THF) start->grignard formylation Formylation (Paraformaldehyde) grignard->formylation intermediate Aldehyde Intermediate formylation->intermediate reduction Reduction (NaBH4) intermediate->reduction product This compound reduction->product G cluster_workflow Experimental Workflow for RORγt Inverse Agonist Synthesis start This compound bromination Bromination (PBr3) start->bromination bromo_intermediate 3-(bromomethyl)-2-(trifluoromethyl)pyridine bromination->bromo_intermediate alkylation Alkylation (K2CO3, DMF) bromo_intermediate->alkylation phenolic_precursor Phenolic Precursor phenolic_precursor->alkylation purification Purification (Column Chromatography/Recrystallization) alkylation->purification final_product RORγt Inverse Agonist purification->final_product biological_assay Biological Activity Testing (e.g., Luciferase Reporter Assay) final_product->biological_assay data IC50 Determination biological_assay->data G cluster_pathway Simplified RORγt Signaling Pathway Inhibition ror_agonist RORγt Agonist ror RORγt ror_agonist->ror activates coactivator Co-activator ror->coactivator recruits corepressor Co-repressor ror->corepressor recruits dna DNA (IL-17 Promoter) coactivator->dna binds to transcription IL-17 Transcription dna->transcription inflammation Inflammation transcription->inflammation inverse_agonist RORγt Inverse Agonist (e.g., from (2-(CF3)pyridin-3-yl)methanol) inverse_agonist->ror inhibits corepressor->dna represses

References

Application Notes and Protocols for Coupling Reactions with (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for various coupling reactions utilizing (2-(Trifluoromethyl)pyridin-3-yl)methanol and its derivatives. The protocols outlined below are foundational for the synthesis of complex molecules in medicinal chemistry and materials science, where the introduction of the trifluoromethyl-pyridyl moiety can significantly enhance biological activity and material properties.

Introduction

This compound is a versatile building block in organic synthesis. The trifluoromethyl group, a common bioisostere, can improve metabolic stability, lipophilicity, and binding affinity of target molecules. The hydroxymethyl group at the 3-position serves as a convenient handle for a variety of chemical transformations, including several powerful palladium-catalyzed cross-coupling reactions and classical etherification methods.

This guide details the necessary initial functionalization of this compound to prepare it for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. A direct protocol for Williamson ether synthesis is also provided.

Initial Functionalization of this compound

For many cross-coupling reactions, the hydroxyl group of this compound must first be converted into a better leaving group, such as a halide or a triflate.

Protocol 1: Synthesis of 3-(Bromomethyl)-2-(trifluoromethyl)pyridine

This protocol describes the conversion of the starting alcohol to the corresponding benzylic bromide, a key intermediate for subsequent coupling reactions.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude 3-(bromomethyl)-2-(trifluoromethyl)pyridine.

  • The crude product can be used directly in the next step or purified by flash column chromatography on silica gel.

Palladium-Catalyzed Cross-Coupling Reactions

The following protocols utilize 3-(bromomethyl)-2-(trifluoromethyl)pyridine as the electrophilic coupling partner.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. In this protocol, 3-(bromomethyl)-2-(trifluoromethyl)pyridine is coupled with a variety of aryl or heteroaryl boronic acids.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="3-(Bromomethyl)-2-(trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Aryl/Heteroaryl Boronic Acid\nPd Catalyst (e.g., Pd(PPh₃)₄)\nBase (e.g., K₂CO₃)", shape=plaintext, fontcolor="#202124"]; product [label="3-(Arylmethyl)-2-(trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> intermediate [label=" PBr₃, DCM ", color="#4285F4"]; intermediate -> product [label=" Suzuki-Miyaura Coupling ", color="#34A853"]; reagents -> product [style=invis]; {rank=same; intermediate; reagents;} } .dot Figure 1. General workflow for the Suzuki-Miyaura coupling.

Experimental Protocol:

  • To a reaction vessel, add 3-(bromomethyl)-2-(trifluoromethyl)pyridine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data:

EntryAryl Boronic Acid PartnerCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90685-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O100880-90
3Thiophen-2-ylboronic acidPd(PPh₃)₄K₃PO₄DME/H₂O851075-85

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, coupling the brominated intermediate with a wide range of primary and secondary amines.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="3-(Bromomethyl)-2-(trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Primary or Secondary Amine\nPd Precatalyst (e.g., G3-XPhos)\nBase (e.g., LHMDS)", shape=plaintext, fontcolor="#202124"]; product [label="N-Substituted aminomethylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> intermediate [label=" PBr₃, DCM ", color="#4285F4"]; intermediate -> product [label=" Buchwald-Hartwig Amination ", color="#EA4335"]; reagents -> product [style=invis]; {rank=same; intermediate; reagents;} } .dot Figure 2. General workflow for the Buchwald-Hartwig amination.

Experimental Protocol:

  • In a glovebox, charge a vial with a palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq), a suitable ligand if necessary, and a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS, 1.5 eq).

  • Add a solution of 3-(bromomethyl)-2-(trifluoromethyl)pyridine (1.0 eq) in an anhydrous, aprotic solvent like toluene or THF.

  • Add the desired primary or secondary amine (1.2 eq).

  • Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride (NH₄Cl) solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Quantitative Data:

EntryAmine PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosLHMDSToluene1001870-85
2AnilineG3-XPhosNaOtBuDioxane1101665-80
3BenzylaminePd(OAc)₂ / SPhosK₃PO₄Toluene1002075-90

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, reacting the brominated intermediate with terminal alkynes.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="3-(Bromomethyl)-2-(trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Terminal Alkyne\nPd Catalyst (e.g., Pd(PPh₃)₂Cl₂)\nCu(I) cocatalyst (e.g., CuI)\nBase (e.g., Et₃N)", shape=plaintext, fontcolor="#202124"]; product [label="3-(Alkynylmethyl)-2-(trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> intermediate [label=" PBr₃, DCM ", color="#4285F4"]; intermediate -> product [label=" Sonogashira Coupling ", color="#FBBC05"]; reagents -> product [style=invis]; {rank=same; intermediate; reagents;} } .dot Figure 3. General workflow for the Sonogashira coupling.

Experimental Protocol:

  • To a Schlenk flask, add 3-(bromomethyl)-2-(trifluoromethyl)pyridine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq), and a copper(I) cocatalyst like CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas.

  • Add an anhydrous solvent such as THF or DMF, followed by a base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), which can also serve as the solvent.

  • Add the terminal alkyne (1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature to 50 °C for 6-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a plug of silica gel.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Quantitative Data:

EntryAlkyne PartnerPd CatalystCu(I) SourceBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF251280-90
2TrimethylsilylacetylenePd(OAc)₂/PPh₃CuIDIPEADMF401075-85
31-HexynePd(PPh₃)₄CuIEt₃NToluene501670-80

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Williamson Ether Synthesis

This classical method for ether synthesis involves the direct reaction of an alcohol with a halide in the presence of a strong base. Here, this compound acts as the nucleophile after deprotonation.

// Nodes start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="Alkyl/Aryl Halide\nStrong Base (e.g., NaH)", shape=plaintext, fontcolor="#202124"]; product [label="3-((Alkoxy/Aryloxy)methyl)-2-(trifluoromethyl)pyridine", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> product [label=" Williamson Ether Synthesis ", color="#4285F4"]; reagents -> product [style=invis]; {rank=same; start; reagents;} } .dot Figure 4. General workflow for the Williamson ether synthesis.

Experimental Protocol:

  • To a flame-dried, round-bottom flask under an inert atmosphere, add a suspension of a strong base such as sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in an anhydrous aprotic solvent like THF or DMF.

  • Slowly add a solution of this compound (1.0 eq) in the same solvent to the suspension at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes, or until hydrogen gas evolution ceases.

  • Add the desired alkyl or aryl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-16 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, carefully quench the reaction with the dropwise addition of water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ether by flash column chromatography.

Quantitative Data:

| Entry | Halide Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Benzyl bromide | NaH | THF | 60 | 6 | 85-95 | | 2 | Iodomethane | KH | DMF | 25 | 4 | 90-98 | | 3 | 1-Bromobutane | NaH | THF | 70 | 12 | 70-80 |

Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

  • Strong bases such as sodium hydride are highly reactive and should be handled with extreme care.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting & Optimization

Technical Support Center: Purification of (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the purification of crude (2-(Trifluoromethyl)pyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can originate from unreacted starting materials, byproducts, or degradation of the target compound. These may include:

  • Chlorinated precursors: If the synthesis involves chlorinated pyridines, residual amounts of these starting materials may be present.[1][2]

  • Oxidation products: The methanol group can be oxidized to the corresponding aldehyde (2-(Trifluoromethyl)nicotinaldehyde) or carboxylic acid (2-(Trifluoromethyl)nicotinic acid).[1]

  • Other isomers: Depending on the synthetic route, other positional isomers of the trifluoromethyl or methanol group on the pyridine ring might be formed.

Q2: Which purification techniques are most suitable for this compound?

A2: The two most common and effective purification methods for this class of compounds are recrystallization and column chromatography.[1] The choice between them depends on the nature and quantity of the impurities, as well as the scale of the purification.

Q3: My purified product is a colored oil instead of a solid. What could be the reason?

A3: "Oiling out" can occur during recrystallization if the compound's melting point is lower than the boiling point of the solvent, or if the solution is too concentrated. The presence of impurities can also lower the melting point and inhibit crystallization. Consider using a lower-boiling point solvent or a different solvent system. For pyridine derivatives, which can be challenging to crystallize, trying a variety of solvent systems is often necessary.

Q4: I am observing low recovery after purification. What are the likely causes?

A4: Low recovery can be due to several factors:

  • In recrystallization: Using too much solvent, cooling the solution too quickly (which traps impurities and reduces the yield of pure crystals), or significant solubility of the compound in the wash solvent.

  • In column chromatography: Improper choice of eluent (too polar, causing the compound to elute too quickly with impurities), irreversible adsorption onto the stationary phase, or loss of product during solvent removal from many fractions.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve Insufficient solvent; Incorrect solvent choice.Add more solvent in small portions while heating; Test the solubility in a range of different solvents on a small scale.
"Oiling out" during cooling Solution is too concentrated; Melting point of the compound is below the solvent's boiling point; High impurity level.Add more solvent to the hot solution; Use a lower-boiling point solvent or a solvent mixture; Pre-purify by column chromatography to remove the bulk of impurities.
No crystal formation upon cooling Solution is too dilute; Supersaturation not achieved.Evaporate some of the solvent to increase the concentration; Scratch the inside of the flask with a glass rod to induce nucleation; Add a seed crystal of the pure compound.
Low yield of purified product Too much solvent used; Crystals are soluble in the washing solvent.Use the minimum amount of hot solvent for dissolution; Wash the crystals with a minimal amount of ice-cold solvent.
Product is still impure after recrystallization Inappropriate solvent choice that co-precipitates impurities; Cooling was too rapid.Select a solvent system where the impurity is either very soluble or insoluble; Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor separation of spots on TLC Inappropriate solvent system.Screen for a better eluent system using TLC. A good Rf value for the target compound is typically between 0.2 and 0.4.
Compound does not move from the baseline Eluent is not polar enough.Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Compound elutes with the solvent front Eluent is too polar.Decrease the polarity of the eluent. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Tailing of spots on TLC/column Compound is too polar for silica gel; Presence of acidic or basic impurities.Add a small amount of a modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds, or acetic acid for acidic compounds).
Cracked or channeled column packing Improper packing of the stationary phase.Ensure the silica gel is packed as a uniform slurry and not allowed to run dry.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurity profile of your crude material.

  • Preparation of the Stationary Phase:

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting with a low polarity solvent system (e.g., 5-10% ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent (e.g., to 20-30% ethyl acetate in hexanes) to elute the target compound.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for recrystallization. The ideal solvent system should be determined on a small scale first.

  • Solvent Selection:

    • In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, and mixtures like ethyl acetate/hexanes).

    • The ideal solvent will dissolve the compound when hot but sparingly when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional):

    • If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization:

    • Allow the hot solution to cool slowly to room temperature.

    • If using a co-solvent system (e.g., ethyl acetate/hexanes), add the anti-solvent (hexanes) dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum to a constant weight.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Analogs

ParameterColumn ChromatographyRecrystallization
Typical Stationary Phase Silica GelN/A
Typical Mobile Phase/Solvent Hexane/Ethyl Acetate GradientEthyl Acetate/Hexanes
Typical Recovery Yield 60-85%70-90%
Achievable Purity (HPLC) >98%>99%
Throughput Lower, suitable for small to medium scaleHigher, suitable for medium to large scale
Primary Impurity Removal Broad range of polaritiesImpurities with different solubility profiles

Visualizations

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling to Room Temperature Dissolve->Cool No Insoluble Impurities HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath Filter Vacuum Filtration IceBath->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Purified Product Dry->Pure TroubleshootingDecisionTree Start Crude Product Requires Purification Choice Choose Purification Method Start->Choice Column Column Chromatography Choice->Column Complex Mixture Recrystallize Recrystallization Choice->Recrystallize Solid Product TLC Analyze by TLC Column->TLC SolventScreen Solvent Screening Recrystallize->SolventScreen Separation Good Separation? TLC->Separation RunColumn Run Column Separation->RunColumn Yes AdjustEluent Adjust Eluent Separation->AdjustEluent No PureProduct Pure Product RunColumn->PureProduct AdjustEluent->TLC GoodSolvent Good Solvent Found? SolventScreen->GoodSolvent PerformRecrystal Perform Recrystallization GoodSolvent->PerformRecrystal Yes ImpureProduct Product Still Impure GoodSolvent->ImpureProduct No PerformRecrystal->PureProduct ImpureProduct->Column Try Alternative Method

References

Technical Support Center: Synthesis of (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the yield and purity of (2-(Trifluoromethyl)pyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: A prevalent method is the reduction of a carbonyl group at the 3-position of the pyridine ring. This typically involves the reduction of methyl 2-(trifluoromethyl)nicotinate or 2-(trifluoromethyl)nicotinic acid using a suitable reducing agent.

Q2: What are the primary challenges that lead to low yields in this synthesis?

A2: The primary challenges include incomplete reduction of the starting material, formation of side-products, and difficulties in purifying the final product. The choice of reducing agent and careful control of reaction conditions are critical to minimize these issues.

Q3: Can the trifluoromethyl group be affected by the reaction conditions?

A3: The trifluoromethyl group (-CF3) is generally stable under common reduction conditions. However, overly harsh conditions or incompatible reagents could potentially lead to undesired side reactions. It is crucial to follow established protocols.

Troubleshooting Guide

Issue 1: Low or Inconsistent Yields

Q: My reaction yield is significantly lower than reported in the literature. What are the likely causes?

A: Low yields can stem from several factors. Systematically investigate the following possibilities:

  • Purity of Starting Material: Ensure the starting material (e.g., methyl 2-(trifluoromethyl)nicotinate) is pure. Impurities can interfere with the reaction. Verify purity using techniques like NMR or GC-MS.

  • Reagent Quality: The activity of reducing agents, particularly metal hydrides like Lithium Aluminium Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄), can degrade with exposure to moisture. Use freshly opened or properly stored reagents.

  • Reaction Conditions: Temperature and reaction time are critical.

    • Temperature: For reductions with strong hydrides like LiAlH₄, the reaction is often started at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Insufficient cooling can lead to side reactions.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up Procedure: Improper quenching of the reducing agent or suboptimal extraction procedures can lead to product loss. Ensure the pH is adjusted correctly during work-up to keep the product in the organic phase.

Issue 2: Formation of Impurities

Q: I observe significant impurities in my crude product. What are they and how can I avoid them?

A: Common impurities include unreacted starting material and over-reduced products.

  • Unreacted Starting Material: This is a common impurity if the reaction does not go to completion.

    • Solution: Increase the equivalents of the reducing agent or extend the reaction time. See the data table below for a comparison of different reducing agents and their typical efficiencies.

  • Side Reactions: The pyridine ring can sometimes undergo undesired reactions. For instance, using overly harsh conditions might lead to the formation of chlorinated byproducts if chlorinated solvents are used.[1]

    • Solution: Use non-reactive solvents like Tetrahydrofuran (THF) or Diethyl Ether for hydride reductions. Adhere strictly to the recommended temperature profile.

Below is a workflow to help troubleshoot common synthesis problems.

G cluster_start Troubleshooting Workflow cluster_analysis Analysis cluster_solution Corrective Actions start Low Yield or Impure Product check_sm Starting Material Consumed? (TLC/LC-MS) start->check_sm check_purity Major Impurity Identified? check_sm->check_purity Yes increase_reagent Increase Equivalents of Reducing Agent or Extend Reaction Time check_sm->increase_reagent No optimize_purification Optimize Purification: - Column Chromatography - Recrystallization check_purity->optimize_purification Yes (Known Impurity) review_conditions Review Conditions: - Reagent Quality - Temperature Control - Solvent Choice check_purity->review_conditions No (Unknown Impurity) increase_reagent->start Re-run Reaction optimize_purification->start Re-purify review_conditions->start Re-run Reaction

Caption: Troubleshooting workflow for synthesis issues.

Data & Protocols

Comparison of Reducing Agents

The choice of reducing agent is critical for successfully synthesizing this compound from its corresponding ester or carboxylic acid. The table below summarizes common choices and typical conditions.

Reducing AgentStarting MaterialSolventTypical Temp.Typical YieldNotes
Sodium Borohydride (NaBH₄)2-(Trifluoromethyl)nicotinaldehydeMethanol / Ethanol0 °C to RT~83%[2]Milder agent, suitable for reducing aldehydes. Often used with an additive like CaCl₂ to enhance reactivity.[2]
Lithium Aluminium Hydride (LiAlH₄)Methyl 2-(trifluoromethyl)nicotinateTHF / Diethyl Ether0 °C to RT>85%[3]Highly reactive, requires anhydrous conditions. Effective for esters and carboxylic acids.
Dithiothreitol (DTT)Disulfide Bonds (general)Aqueous BufferRoom Temp.N/APrimarily used in proteomics for peptide reduction, not suitable for ester/acid reduction in this context.[4][5]
Tris(2-carboxyethyl)phosphine (TCEP)Disulfide Bonds (general)Aqueous BufferRoom Temp.N/ASimilar to DTT, used for reducing disulfide bonds.[5]
Detailed Experimental Protocol: Reduction of Methyl 2-(trifluoromethyl)nicotinate

This protocol is a representative example for the synthesis of this compound.

Materials:

  • Methyl 2-(trifluoromethyl)nicotinate

  • Lithium Aluminium Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of Sodium Sulfate (Na₂SO₄)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Procedure:

  • Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagent Preparation: The flask is charged with a suspension of LiAlH₄ (approx. 1.2 equivalents) in anhydrous THF.

  • Reaction: The suspension is cooled to 0 °C in an ice bath. A solution of methyl 2-(trifluoromethyl)nicotinate (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Monitoring: After the addition is complete, the reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature. The reaction is monitored by TLC until all the starting material has been consumed.

  • Quenching: The reaction is carefully quenched by cooling it back to 0 °C and slowly adding water, followed by a 15% aqueous NaOH solution, and then more water.

  • Work-up: The resulting slurry is filtered through a pad of Celite. The filter cake is washed thoroughly with THF or Ethyl Acetate.

  • Extraction: The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the final product.[3]

Below is a diagram illustrating the general experimental workflow.

G reagents 1. Prepare Reagents (LiAlH4 in THF) reaction 2. Cool to 0°C & Add Ester Solution reagents->reaction monitor 3. Monitor Reaction (TLC) reaction->monitor quench 4. Quench Reaction (H2O, NaOH) monitor->quench workup 5. Filter & Extract quench->workup purify 6. Purify Product (Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for the reduction synthesis.

References

Technical Support Center: Synthesis of Trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylpyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to trifluoromethylpyridines, and what are the common side reactions associated with each?

There are three main strategies for synthesizing trifluoromethylpyridines:

  • Chlorine/Fluorine Exchange: This method involves the synthesis of a trichloromethylpyridine intermediate followed by a halogen exchange reaction to introduce the trifluoromethyl group. A common side reaction is the formation of multi-chlorinated byproducts during the initial chlorination step. Over-fluorination or incomplete fluorination can also occur during the fluorine exchange, leading to a mixture of products.[1][2]

  • Direct C-H Trifluoromethylation: This approach introduces a trifluoromethyl group directly onto the pyridine ring. Radical trifluoromethylation reactions are known to suffer from a lack of regioselectivity, often yielding a mixture of 2-, 3-, and 4-trifluoromethylated isomers.[3]

  • Cyclocondensation Reactions: This strategy involves constructing the pyridine ring from smaller, trifluoromethyl-containing building blocks. Common methods include the Hantzsch and Bohlmann-Rahtz pyridine syntheses. Side reactions can include the formation of unexpected intermediates, such as tricyclic pyrans in unsymmetrical Hantzsch reactions, or decomposition of starting materials at the high temperatures sometimes required for cyclodehydration in the Bohlmann-Rahtz synthesis.[4][5]

Troubleshooting Guides

Route 1: Chlorine/Fluorine Exchange

Problem 1: Low yield of the desired monochlorinated trifluoromethylpyridine and formation of multiple chlorinated byproducts.

  • Cause: The degree of chlorination is highly dependent on the reaction temperature and the molar ratio of chlorine to the pyridine substrate.[1][2]

  • Solution:

    • Carefully control the reaction temperature within the optimal range for the specific substrate.

    • Adjust the molar ratio of chlorine to favor monochlorination.

    • Unwanted multi-chlorinated byproducts can sometimes be converted back to 3-(trifluoromethyl)pyridine through catalytic hydrogenolysis and recycled.[2]

Problem 2: Mixture of trifluoromethylated, chlorodifluoromethyl-, and dichlorofluoromethylpyridines.

  • Cause: Incomplete fluorine exchange reaction.

  • Solution:

    • Ensure the fluorinating agent (e.g., HF) is of high purity and used in sufficient excess.

    • Optimize the reaction time and temperature to drive the reaction to completion.

    • Purification of the final product from these byproducts can be achieved by fractional distillation.[6]

Route 2: Direct C-H Trifluoromethylation

Problem 3: Poor regioselectivity leading to a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers.

  • Cause: The high reactivity of the trifluoromethyl radical leads to indiscriminate attack on the pyridine ring.[3]

  • Solution:

    • Employ a regioselective method. One successful approach involves the formation of an N-methylpyridinium iodide salt, which then directs the trifluoromethylation to a specific position.[7][8]

    • Another strategy is the hydrosilylation of the pyridine derivative, followed by reaction with a nucleophilic trifluoromethyl source, which has shown high regioselectivity for the 3-position.[3]

Problem 4: Low to no yield of the trifluoromethylated product.

  • Cause: The choice of trifluoromethylating reagent and reaction conditions is critical and substrate-dependent.

  • Solution:

    • Screen different trifluoromethylating reagents (e.g., CF3I, Togni's reagent, Langlois' reagent).

    • Optimize reaction parameters such as solvent, temperature, and catalyst (if applicable). For light-mediated reactions, ensure the appropriate wavelength and reaction time are used.[9]

Route 3: Cyclocondensation Reactions (Bohlmann-Rahtz & Hantzsch)

Problem 5: Low yield in Bohlmann-Rahtz synthesis due to decomposition of starting materials.

  • Cause: The high temperatures often required for the cyclodehydration step can lead to the decomposition of acid-sensitive enamines.[4][5]

  • Solution:

    • Utilize milder acid catalysts to lower the required reaction temperature. Options include Brønsted acids like acetic acid or solid acid catalysts such as Amberlyst-15.[4][10]

    • Lewis acids like Yb(OTf)₃ or ZnBr₂ in a suitable solvent like toluene can also be effective.[4]

Problem 6: Low yield and formation of byproducts in the Hantzsch synthesis of trifluoromethylated pyridines.

  • Cause: The classical Hantzsch reaction can suffer from harsh conditions and long reaction times. The final oxidation step to form the pyridine ring from the dihydropyridine intermediate can also be inefficient.[11]

  • Solution:

    • Consider using microwave-assisted synthesis to shorten reaction times and improve yields.

    • Employ milder and more efficient oxidizing agents for the aromatization of the dihydropyridine intermediate.[12]

Data Presentation

Table 1: Product Distribution in the Simultaneous Vapor-Phase Synthesis of Chloro(trifluoromethyl)pyridines from Picolines.[1][2]

SubstrateCFB Phase Temp. (°C)Empty Phase Temp. (°C)TF type (%)CTF type (%)DCTF type (%)
3-Picoline33532086.46.60.0
3-Picoline3803807.464.119.1
2-Picoline350–360N/A71.311.12.4
2-Picoline450N/A5.462.213.9
4-Picoline3803807.464.119.1

Abbreviations: CFB: Catalyst Fluidized Bed; TF: Trifluoromethylpyridine; CTF: Chloro(trifluoromethyl)pyridine; DCTF: Dichloro(trifluoromethyl)pyridine; N/A: Not Available.

Experimental Protocols

Protocol 1: Regioselective Direct C-H Trifluoromethylation of Pyridine via N-Methylpyridinium Iodide [7][8]

  • Formation of the N-methylpyridinium salt: To a solution of the pyridine derivative in a suitable solvent, add iodomethane. Stir the mixture at room temperature until the pyridinium salt precipitates. Collect the salt by filtration and dry under vacuum.

  • Trifluoromethylation: In a reaction vessel, combine the N-methylpyridinium iodide salt, silver carbonate, and trifluoroacetic acid in N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at the appropriate temperature for the specified time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired trifluoromethylpyridine.

Protocol 2: Bohlmann-Rahtz Synthesis of a Trisubstituted Pyridine [4][10]

  • Michael Addition: In a round-bottom flask, dissolve the enamine and the ethynylketone in a suitable solvent (e.g., toluene).

  • Add a catalytic amount of a Brønsted acid (e.g., acetic acid) or a solid acid catalyst (e.g., Amberlyst-15).

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the formation of the aminodiene intermediate by TLC.

  • Cyclodehydration: Upon completion of the Michael addition, heat the reaction mixture to reflux to induce cyclodehydration. The required temperature can be lowered by using a Lewis acid catalyst (e.g., Yb(OTf)₃ or ZnBr₂).

  • Monitor the formation of the pyridine product by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature. If a solid catalyst was used, remove it by filtration.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Synthesis_Pathways cluster_0 Chlorine/Fluorine Exchange cluster_1 Direct C-H Trifluoromethylation cluster_2 Cyclocondensation Picoline Picoline Trichloromethylpyridine Trichloromethylpyridine Picoline->Trichloromethylpyridine Chlorination Trifluoromethylpyridine1 Trifluoromethylpyridine Trichloromethylpyridine->Trifluoromethylpyridine1 Fluorine Exchange Pyridine Pyridine Trifluoromethylpyridine2 Trifluoromethylpyridine Pyridine->Trifluoromethylpyridine2 CF3 Radical Source BuildingBlocks CF3-containing Building Blocks Trifluoromethylpyridine3 Trifluoromethylpyridine BuildingBlocks->Trifluoromethylpyridine3 Ring Formation

Figure 1. Overview of the main synthetic routes to trifluoromethylpyridines.

Troubleshooting_Chlorination Start Low Yield of Monochlorinated Product Problem Formation of Multi-chlorinated Byproducts Start->Problem Cause1 Incorrect Reaction Temperature Problem->Cause1 Cause2 Incorrect Molar Ratio of Chlorine Problem->Cause2 Solution3 Recycle Byproducts via Hydrogenolysis Problem->Solution3 Solution1 Optimize Temperature Cause1->Solution1 Solution2 Adjust Molar Ratio Cause2->Solution2

Figure 2. Troubleshooting workflow for low yield in chlorination reactions.

Regioselectivity_Issues Start Poor Regioselectivity in Direct Trifluoromethylation Problem Mixture of 2-, 3-, and 4-Isomers Start->Problem Cause High Reactivity of CF3 Radical Problem->Cause Solution1 Use N-Methylpyridinium Iodide Strategy Cause->Solution1 Solution2 Employ Hydrosilylation-Nucleophilic CF3 Addition Cause->Solution2

Figure 3. Logical relationship for addressing poor regioselectivity.

References

Technical Support Center: Stability of (2-(Trtrifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the stability of (2-(Trifluoromethyl)pyridin-3-yl)methanol under acidic conditions.

Troubleshooting Guide: Unexpected Degradation in Acidic Media

Researchers may encounter unexpected degradation of this compound during experiments involving acidic conditions. This guide provides potential causes and solutions to mitigate these issues.

Observation Potential Cause Recommended Action
Low recovery of starting material after acidic workup. Degradation of the molecule. The hydroxymethyl group may undergo acid-catalyzed dehydration, or under very harsh conditions, the trifluoromethyl group could be susceptible to hydrolysis.- Neutralize the reaction mixture promptly and at a low temperature after the reaction is complete.- Use milder acidic conditions if the reaction chemistry allows.- Consider alternative non-acidic reaction pathways or protective group strategies for the hydroxymethyl group.
Appearance of new, unexpected peaks in HPLC or NMR analysis. Formation of degradation products. Potential degradation products include ethers (from intermolecular dehydration), alkenes (from intramolecular dehydration), or the corresponding carboxylic acid if oxidative conditions are also present.- Characterize the new peaks using techniques like LC-MS and NMR to identify the degradation products.- Adjust reaction conditions (e.g., lower temperature, shorter reaction time, exclusion of oxygen) to minimize the formation of these byproducts.
Inconsistent reaction yields or purity. Variability in acid concentration or reaction time. The rate of degradation can be sensitive to the strength and duration of acid exposure.- Precisely control the amount of acid used and the reaction time.- Quench the reaction consistently at the same time point in each run.
Formation of a polymeric or insoluble material. Acid-catalyzed polymerization. The hydroxymethyl group, upon protonation and loss of water, can form a reactive intermediate that may polymerize.- Use a lower concentration of the starting material.- Employ a non-nucleophilic acid if possible.- Optimize the temperature to favor the desired reaction over polymerization.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under acidic conditions?

A1: Based on the functional groups present, the primary alcohol (hydroxymethyl group) is the most likely site of reaction under typical acidic conditions. Potential degradation pathways include:

  • Acid-catalyzed dehydration: This can occur intermolecularly to form an ether or intramolecularly to form an alkene, although the latter is less likely for a primary alcohol without significant heating.

  • Oxidation: While not directly an acid-catalyzed reaction, the presence of an acid can sometimes promote oxidation of the hydroxymethyl group to the corresponding aldehyde or carboxylic acid if an oxidizing agent is present.

  • Hydrolysis of the trifluoromethyl group: This is generally unlikely to occur under mild acidic conditions as the C-F bond is very strong.[1] However, under very harsh, superacidic conditions, hydrolysis to a carboxylic acid has been reported for some trifluoromethylated aromatic compounds.

Q2: How does the trifluoromethyl group affect the stability of the molecule in acid?

A2: The trifluoromethyl group is a strong electron-withdrawing group. This has two main effects:

  • Decreased basicity of the pyridine nitrogen: The electron-withdrawing nature of the CF₃ group makes the lone pair of electrons on the pyridine nitrogen less available for protonation. This can influence the overall reactivity of the molecule in acidic media.

  • Increased metabolic stability: Generally, the trifluoromethyl group is known to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1]

Q3: Are there any quantitative data on the stability of this compound in acid?

Table 1: Illustrative Forced Degradation Data for a Pyridylmethanol Derivative under Acidic Conditions

Stress Condition Time (hours) Degradation (%) Major Degradation Product(s)
1M HCl at 25°C24< 5%Starting Material
1M HCl at 60°C2415%Ether dimer, Trace aldehyde
0.1M H₂SO₄ at 80°C1225%Ether dimer, Alkene, Aldehyde

Note: This data is illustrative and the actual degradation will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic conditions.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Prepare solutions of 0.1 M and 1 M hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).

  • Stress Conditions:

    • For each acid and concentration, mix equal volumes of the drug stock solution and the acid solution in separate vials.

    • Incubate the vials at room temperature (e.g., 25°C) and at an elevated temperature (e.g., 60°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Sample Analysis:

    • Neutralize the withdrawn aliquots with an appropriate base (e.g., sodium hydroxide solution).

    • Dilute the neutralized samples to a suitable concentration for analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to detect the formation of any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation at each time point relative to the initial concentration.

    • If significant degradation is observed, further analysis by LC-MS or NMR can be performed to identify the structure of the degradation products.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution (1 mg/mL) mix Mix Stock and Acid Solutions prep_stock->mix prep_acid Prepare Acid Solutions (0.1M & 1M HCl/H₂SO₄) prep_acid->mix incubate_rt Incubate at Room Temp mix->incubate_rt incubate_ht Incubate at High Temp mix->incubate_ht sample Withdraw Aliquots at Time Points incubate_rt->sample incubate_ht->sample neutralize Neutralize Samples sample->neutralize analyze Analyze by HPLC neutralize->analyze calc_deg Calculate % Degradation analyze->calc_deg identify_prod Identify Degradation Products (LC-MS, NMR) calc_deg->identify_prod

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathways cluster_dehydration Acid-Catalyzed Dehydration cluster_hydrolysis Harsh Acidic Hydrolysis start This compound ether Ether Dimer start->ether Intermolecular alkene Alkene start->alkene Intramolecular acid (3-(Hydroxymethyl)pyridin-2-yl)carboxylic acid start->acid CF₃ Hydrolysis (Harsh Conditions)

Caption: Potential acid-catalyzed degradation pathways.

References

Technical Support Center: Column Chromatography of (2-(Trtrifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of (2-(Trifluoromethyl)pyridin-3-yl)methanol and related compounds. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for column chromatography of this compound?

A1: For a polar compound like this compound, a good starting point is to use silica gel as the stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar and a polar solvent. Based on general practices for similar compounds, you can start with a solvent system like ethyl acetate/hexanes or dichloromethane/methanol.

Q2: How do I determine the right solvent system for my separation?

A2: The ideal solvent system is best determined by thin-layer chromatography (TLC) analysis beforehand. The goal is to find a solvent mixture that gives your target compound a retention factor (Rf) of approximately 0.25-0.35. This generally provides good separation from impurities.

Q3: What should I do if my compound is not moving from the origin on the TLC plate?

A3: If your compound remains at the baseline, the solvent system is not polar enough. You should increase the proportion of the polar solvent in your mixture. For example, if you are using 20% ethyl acetate in hexanes, try increasing it to 30% or 40%.

Q4: What if my compound runs to the top of the TLC plate with the solvent front?

A4: If your compound has a very high Rf value, the eluent is too polar. You will need to decrease the polarity by increasing the proportion of the nonpolar solvent.

Troubleshooting Guide

Issue Possible Cause Solution
Poor Separation The polarity of the eluent is too high or too low, causing compounds to elute too quickly or too slowly.Optimize the solvent system using TLC. A gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can also improve separation.
The column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded. A general rule is to use a 1:30 to 1:100 ratio of sample to silica gel by weight.
Compound Elutes Too Slowly or Not At All The eluent is not polar enough to move the compound down the column.Increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol can be added to dichloromethane or ethyl acetate.[1]
Cracked or Channeled Silica Gel Bed The column was not packed properly, or the silica gel dried out.Ensure the column is packed uniformly as a slurry and that the silica gel bed is never allowed to run dry.
Compound Appears Unstable on Silica Gel The compound may be sensitive to the acidic nature of silica gel.Add a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent to neutralize the silica gel.[1]
Co-elution of Impurities The chosen solvent system does not provide adequate resolution.Try a different solvent system. For example, if an ethyl acetate/hexane system is not working, a dichloromethane/methanol system might provide different selectivity.

Experimental Workflow

A typical workflow for column chromatography is outlined below. This process begins with the preparation of the column and concludes with the analysis of the collected fractions.

G prep 1. Column Preparation (Slurry Packing) load 2. Sample Loading (Dry or Wet Loading) prep->load elute 3. Elution (Isocratic or Gradient) load->elute collect 4. Fraction Collection elute->collect analyze 5. Fraction Analysis (TLC, HPLC) collect->analyze combine 6. Combine Pure Fractions analyze->combine evap 7. Solvent Evaporation combine->evap

General workflow for column chromatography.

Troubleshooting Flowchart

This flowchart provides a logical guide to resolving common issues encountered during column chromatography.

G start Problem with Separation q1 Is the separation poor? start->q1 a1_yes Optimize eluent polarity via TLC or run a gradient q1->a1_yes Yes q2 Is the compound eluting too slowly or not at all? q1->q2 No a1_yes->q2 a2_yes Increase eluent polarity q2->a2_yes Yes q3 Is the compound degrading on the column? q2->q3 No a2_yes->q3 a3_yes Add triethylamine to eluent or use neutral alumina q3->a3_yes Yes end Problem Resolved q3->end No a3_yes->end

Troubleshooting guide for column chromatography.

References

Technical Support Center: Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and find answers to frequently asked questions related to their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated pyridines?

A1: The primary methods for synthesizing fluorinated pyridines include:

  • Direct C-H Fluorination: This modern approach often utilizes powerful fluorinating agents like silver(II) fluoride (AgF₂) to directly replace a C-H bond with a C-F bond, particularly at the position adjacent to the ring nitrogen.[1][2]

  • Electrophilic Fluorination: This method employs electrophilic fluorinating reagents, such as Selectfluor®, on electron-rich pyridine systems.[2]

  • Nucleophilic Aromatic Substitution (SNAr): A widely used method where a good leaving group (like chlorine or bromine) on the pyridine ring is displaced by a fluoride anion.[3][4] The Halex reaction is a specific type of SNAr.[3]

  • Balz-Schiemann Reaction: A classical method that involves the conversion of an aminopyridine to a diazonium tetrafluoroborate salt, which is then thermally decomposed to yield the fluorinated pyridine.[3][5]

Q2: Why is regioselectivity a significant challenge in pyridine fluorination?

A2: Regioselectivity, or the ability to introduce a fluorine atom at a specific position on the pyridine ring, is a major hurdle due to the electronic properties of the pyridine ring. The nitrogen atom deactivates the ring towards electrophilic attack and directs incoming groups to specific positions. For instance, direct fluorination with AgF₂ shows high selectivity for the C-2 position.[2] However, achieving fluorination at the C-3 or C-4 positions often requires multi-step synthetic routes or specialized reagents and strategies, such as using Zincke imine intermediates for C-3 fluorination.[2][6] For 3,5-disubstituted pyridines, the outcome can be a mixture of isomers, with selectivity influenced by the electronic and steric nature of the existing substituents.[7][8]

Q3: What factors can lead to low yields in my fluorination reaction?

A3: Low yields in fluorinated pyridine synthesis can stem from several factors:

  • Moisture Sensitivity of Reagents: Some fluorinating agents, like AgF₂, are sensitive to moisture, which can lead to their decomposition and reduced reactivity.[1] While some procedures can be performed on the benchtop, yields may be slightly reduced.[2]

  • Substrate Deactivation: Electron-deficient pyridine rings, especially those with multiple electron-withdrawing groups, can be poor substrates for certain fluorination reactions, resulting in low yields.[7][8]

  • Side Reactions: The formation of byproducts, such as over-fluorinated products or polymers, can significantly decrease the yield of the desired product.[9][10]

  • Inappropriate Reaction Conditions: Temperature, reaction time, and solvent choice are critical. For example, the Balz-Schiemann reaction can be highly exothermic and requires careful temperature control to prevent decomposition.[5][11]

Q4: How do I choose the right fluorination method for my target molecule?

A4: The choice of fluorination method depends on several factors:

  • Desired Regiochemistry: If you need to fluorinate at the C-2 position, direct C-H fluorination with AgF₂ is an excellent option.[2] For C-3 fluorination, a strategy involving Zincke imines might be necessary.[2] SNAr is suitable when a leaving group is already present at the desired position.[4]

  • Substrate's Functional Groups: The tolerance of your starting material's functional groups to the reaction conditions is crucial. Direct C-H fluorination with AgF₂ tolerates a wide range of functional groups but is not compatible with free amines, alcohols, carboxylic acids, and aldehydes.[2]

  • Stage of Synthesis: For late-stage functionalization of complex molecules, direct C-H fluorination is often preferred due to its high selectivity and mild conditions.[2]

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Degraded Fluorinating Agent Ensure your fluorinating agent has been stored correctly. For instance, AgF₂ should be stored in a desiccator and discarded if it changes color from black to yellow/brown.[1] For Selectfluor®, ensure it has not degraded.[12]
Moisture in the Reaction Although some methods tolerate minor amounts of moisture, using anhydrous solvents and inert atmospheres can improve yields, especially with moisture-sensitive reagents like AgF₂.[1][7]
Insufficient Reagent Stoichiometry Carefully check the stoichiometry of your reagents. For some reactions, a slight excess of the fluorinating agent may be necessary.[9]
Low Reaction Temperature Some fluorination reactions require elevated temperatures to proceed. For example, the Halex reaction is typically performed at high temperatures.[3] Conversely, some reactions may require lower temperatures to prevent side reactions.[9]
Problem 2: Poor Regioselectivity and Formation of Multiple Isomers
Possible Cause Suggested Solution
Substrate's Electronic and Steric Properties For 3-substituted pyridines, fluorination with AgF₂ selectively occurs at the 2-position.[2] However, with 3,5-disubstituted pyridines, a mixture of isomers is common unless a strongly directing group, like a benzyloxy group, is present.[7][8]
Incorrect Fluorinating Reagent Different fluorinating agents can exhibit different regioselectivities. Evaluate if an alternative reagent might provide better selectivity for your substrate.[12]
Reaction Conditions Not Optimized The choice of solvent and temperature can influence regioselectivity. Systematic optimization of reaction parameters may be required.
Problem 3: Formation of Side Products
Possible Cause Suggested Solution
Over-fluorination The formation of di- or poly-fluorinated products can be a problem. To favor monofluorination, carefully control the stoichiometry of the fluorinating agent (a slight excess is often sufficient) and monitor the reaction closely, stopping it once the starting material is consumed.[9]
Polymerization Some fluorinated pyridines, like 4-fluoropyridine, are unstable and can polymerize, especially in the presence of acid or water.[10][13] Neutralizing the reaction mixture carefully and using appropriate extraction procedures can mitigate this.[10]
Oxidation of Substrate Some fluorinating agents, like Selectfluor®, are also strong oxidants and can lead to oxidative side products, especially with electron-rich substrates.[14]

Experimental Protocols

Protocol 1: Direct C-H Fluorination of 2-Phenylpyridine using AgF₂

This protocol is adapted from the work of Hartwig and Fier.[1][2]

Materials:

  • 2-Phenylpyridine

  • Silver(II) Fluoride (AgF₂)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add 2-phenylpyridine (1.0 equiv.).

  • Add anhydrous acetonitrile.

  • While stirring, add AgF₂ (typically 2.0-2.5 equiv.) in one portion. The reaction is sensitive to moisture, so AgF₂ should be weighed and added quickly.[1]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within an hour.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-fluoro-6-phenylpyridine.[2]

ParameterValueReference
Substrate2-Phenylpyridine[1]
ReagentAgF₂[1]
SolventAnhydrous MeCN[1]
TemperatureAmbient[1][2]
Reaction Time~1 hour[2]
Protocol 2: Electrophilic Fluorination using Selectfluor®

This is a general protocol for the fluorination of an activated pyridine derivative.

Materials:

  • Pyridine substrate

  • Selectfluor®

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Dissolve the pyridine substrate in the chosen solvent in a round-bottomed flask.

  • Add Selectfluor® (typically 1.1-1.5 equiv.) to the solution.

  • Stir the reaction mixture at room temperature. The reaction time can range from a few hours to overnight.

  • Monitor the reaction by TLC.

  • After completion, quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[2]

ParameterValueReference
ReagentSelectfluor®[2]
Equivalents1.1 - 1.5[2]
SolventAcetonitrile[14]
TemperatureRoom Temperature[2]
Reaction TimeHours to overnight[2]
Protocol 3: C3-Selective Fluorination via a Zincke Imine Intermediate

This method provides access to the challenging 3-fluoro substitution pattern.[2][6]

Procedure:

  • Zincke Imine Formation: To a solution of the pyridine derivative, add an aniline or dibenzylamine derivative and heat to form the Zincke imine intermediate.

  • Fluorination: Cool the reaction mixture and add an electrophilic fluorinating agent (e.g., Selectfluor® or NFSI). Stir at room temperature.

  • Ring Closure: Add ammonium acetate and heat the mixture (e.g., at 60 °C for 2 hours) to promote ring closure and formation of the 3-fluoropyridine.

  • Workup and Purification: After cooling, perform a standard aqueous workup, extract the product, dry the organic layer, and concentrate. Purify by column chromatography.[2]

StepReagentsConditionsReference
Imine FormationPyridine, Aniline/DibenzylamineHeating[2]
FluorinationElectrophilic Fluorinating AgentRoom Temperature[2][6]
Ring ClosureAmmonium AcetateHeating (e.g., 60°C)[2]

Visual Guides

Troubleshooting_Workflow start Fluorination Reaction Initiated problem Problem Encountered? start->problem low_yield Low Yield / No Conversion problem->low_yield Yes poor_selectivity Poor Regioselectivity problem->poor_selectivity Yes side_products Side Product Formation problem->side_products Yes success Successful Synthesis problem->success No check_reagents Check Reagent Quality & Stoichiometry low_yield->check_reagents modify_reagent Consider Alternative Fluorinating Agent poor_selectivity->modify_reagent optimize_conditions Optimize Reaction Parameters side_products->optimize_conditions check_conditions Verify Reaction Conditions (Temp, Time, Solvent) check_reagents->check_conditions check_conditions->optimize_conditions modify_reagent->optimize_conditions purification Review Purification Strategy optimize_conditions->purification purification->success

Caption: A general workflow for troubleshooting common issues in fluorinated pyridine synthesis.

C_H_Fluorination_Workflow setup Reaction Setup: Pyridine Substrate in Anhydrous Solvent add_reagent Add Fluorinating Agent (e.g., AgF₂) setup->add_reagent reaction Stir at Ambient Temperature (Monitor by TLC/GC-MS) add_reagent->reaction workup Workup: Filter through Celite reaction->workup extraction Extract with Organic Solvent workup->extraction purification Purify by Column Chromatography extraction->purification product Isolated Fluorinated Pyridine purification->product

Caption: Experimental workflow for direct C-H fluorination of pyridines.

SNAr_Mechanism reactants 2-Fluoropyridine + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactants->intermediate Nucleophilic Attack products Substituted Pyridine + F⁻ intermediate->products Elimination of Fluoride

Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr) on a 2-fluoropyridine.

References

Technical Support Center: Purification of (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the removal of impurities from (2-(Trifluoromethyl)pyridin-3-yl)methanol. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Issue 1: Persistent Impurities After Initial Purification

  • Question: I have performed an initial purification (e.g., extraction or precipitation), but my this compound is still not pure. What are the likely impurities and how can I remove them?

  • Answer: Common impurities in the synthesis of this compound can include unreacted starting materials, by-products from side reactions, and residual solvents.[1] Starting materials like chlorinated pyridines are common precursors, and their incomplete reaction can lead to their presence in the crude product.[1] Side reactions, such as over-chlorination, can result in multi-halogenated pyridine derivatives.[2][3]

    For effective removal of persistent impurities, consider the following techniques:

    • Column Chromatography: This is a highly effective method for separating compounds with different polarities.

    • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent or solvent system can significantly improve purity.

    • Acid-Base Extraction: The basic nature of the pyridine ring allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic layer.[4]

Issue 2: Product Loss During Purification

  • Question: I am experiencing low recovery of this compound after purification. What are the potential causes and how can I minimize product loss?

  • Answer: Low recovery can be attributed to several factors depending on the purification method used.

    • During Column Chromatography: The polar nature of the hydroxyl group and the basicity of the pyridine nitrogen can cause the compound to adhere strongly to silica gel, leading to poor elution and recovery.

    • During Recrystallization: Using an excessive amount of solvent will result in a significant portion of your product remaining dissolved in the mother liquor. Premature crystallization during hot filtration can also lead to product loss.

    • During Acid-Base Extraction: Incomplete extraction or back-extraction, as well as emulsion formation, can lead to loss of product.

    To improve recovery, consider optimizing your procedure by adjusting the polarity of the elution solvent in chromatography, using the minimum amount of hot solvent for recrystallization, and ensuring complete phase separation during extractions.

Issue 3: Difficulty in Removing Colored Impurities

  • Question: My sample of this compound has a persistent color. How can I decolorize it?

  • Answer: Colored impurities often arise from the formation of polymeric by-products or degradation products during the synthesis. Treatment with activated charcoal during recrystallization is a common and effective method for removing colored impurities. The charcoal adsorbs the colored molecules, which can then be removed by hot filtration.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What are the most common impurities I should expect in my crude this compound?

    • A1: Common impurities include unreacted starting materials (e.g., 2-chloro-3-(trifluoromethyl)pyridine), over-halogenated by-products, and residual solvents from the reaction or workup (e.g., DMF, THF, diethyl ether).[1][2][3]

  • Q2: How can I assess the purity of my this compound?

    • A2: Several analytical techniques can be used to determine purity. High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative purity analysis.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the presence of impurities by revealing unexpected signals.[7][8][9][10][11] Thin-Layer Chromatography (TLC) is a quick and simple method for qualitative assessment of purity.

Technique-Specific Questions

  • Q3: What are the recommended solvent systems for column chromatography of this compound?

    • A3: A common stationary phase is silica gel. For the mobile phase, a gradient of ethyl acetate in hexanes is often effective. Due to the basicity of the pyridine ring, peak tailing can be an issue. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to mitigate this by neutralizing the acidic silanol groups on the silica surface.[12]

  • Q4: What are suitable solvents for the recrystallization of this compound?

    • A4: The choice of solvent depends on the impurity profile. A good starting point is to test polar protic solvents like ethanol or methanol, or aprotic polar solvents like acetone. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexanes, can also be very effective. The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.

  • Q5: How do I perform an effective acid-base extraction for this compound?

    • A5: Dissolve the crude product in an immiscible organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with a dilute aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer. The layers are then separated. The aqueous layer is basified (e.g., with NaOH) to deprotonate the compound, which can then be back-extracted into an organic solvent.[4][13][14]

Data Presentation

Table 1: Common Impurities and Recommended Purification Methods

Impurity TypeExamplesRecommended Purification Method(s)
Unreacted Starting Materials 2-chloro-3-(trifluoromethyl)pyridineColumn Chromatography, Recrystallization
Reaction By-products Multi-halogenated pyridinesColumn Chromatography
Residual Solvents DMF, THF, Diethyl Ether, EthanolHigh vacuum drying, Recrystallization
Colored Impurities Polymeric materials, Degradation productsRecrystallization with activated charcoal

Table 2: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Column Chromatography Differential partitioning between a stationary and a mobile phase.High resolution for complex mixtures.Can be time-consuming and require large volumes of solvent. Potential for product loss on the column.[12]
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can yield highly pure crystalline material. Scalable.Requires the compound to be a solid. Finding a suitable solvent can be trial-and-error.
Acid-Base Extraction The basicity of the pyridine nitrogen allows for selective separation into an aqueous acidic phase.[4]Effective for removing non-basic impurities. Relatively quick.Emulsion formation can be an issue. May not be effective for removing basic impurities.

Experimental Protocols

Protocol 1: Column Chromatography Purification

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the mobile phase (e.g., to 30-50% ethyl acetate in hexanes) to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable solvent or solvent pair.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether.

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1 M HCl (aq). Collect the aqueous layer. Repeat the wash with fresh 1 M HCl.

  • Combine Aqueous Layers: Combine the acidic aqueous layers containing the protonated product.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH) until the solution is basic (check with pH paper).

  • Back-Extraction: Extract the deprotonated product from the basic aqueous layer with an organic solvent (e.g., diethyl ether).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified product.[14]

Mandatory Visualization

experimental_workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product crude Crude this compound col_chrom Column Chromatography crude->col_chrom Option 1 recryst Recrystallization crude->recryst Option 2 acid_base Acid-Base Extraction crude->acid_base Option 3 tlc TLC col_chrom->tlc Monitor Fractions hplc HPLC recryst->hplc Assess Purity nmr NMR acid_base->nmr Confirm Structure & Purity pure Pure Product tlc->pure hplc->pure nmr->pure

Caption: Experimental workflow for the purification of this compound.

troubleshooting_workflow start Start: Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities is_colored Colored Impurities? check_impurities->is_colored is_non_basic Non-Basic Impurities? is_colored->is_non_basic No charcoal Recrystallize with Activated Charcoal is_colored->charcoal Yes is_starting_material Residual Starting Material? is_non_basic->is_starting_material No acid_base_ext Perform Acid-Base Extraction is_non_basic->acid_base_ext Yes col_chrom Perform Column Chromatography is_starting_material->col_chrom Yes (Different Polarity) recrystallize Recrystallize is_starting_material->recrystallize Yes (Similar Polarity) end_reassess Re-assess Purity charcoal->end_reassess acid_base_ext->end_reassess end_pure Pure Product col_chrom->end_pure recrystallize->end_pure end_reassess->check_impurities

References

Technical Support Center: Recrystallization of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of pyridine derivatives by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a recrystallization protocol for a novel pyridine derivative?

A1: The first and most critical step is solvent selection. An ideal solvent should dissolve the pyridine derivative well at elevated temperatures but poorly at low temperatures.[1] Small-scale solubility tests with a variety of solvents are recommended to identify the optimal single solvent or solvent system.[2]

Q2: Which solvents are commonly used for the recrystallization of pyridine derivatives?

A2: Given that pyridine derivatives are often polar, polar solvents are a good starting point.[2] Commonly used solvents include water, ethanol, isopropanol, and ethyl acetate.[3][4] For less polar derivatives, toluene may be suitable.[3] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexanes, are also frequently employed to achieve the desired solubility profile.[3][5]

Q3: My purified pyridine derivative crystals are colored. What should I do?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal adsorbs the colored impurities, which are then removed during the hot gravity filtration step.[2][6]

Q4: How can I improve the recovery yield of my recrystallization?

A4: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to dissolve your compound.[3] After dissolving, allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals, and then cool it further in an ice bath to maximize precipitation.[3][6]

Troubleshooting Guide

Q1: My compound is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, often due to high supersaturation or the presence of impurities that depress the melting point.[7][8] This results in the formation of an impure liquid that rarely crystallizes purely.[7]

  • Suggested Solutions:

    • Increase Solvent Volume: The solution may be too concentrated. Reheat the mixture and add more solvent.[7][8]

    • Slow Cooling: Allow the solution to cool more slowly. Rapid cooling can promote oiling. Let the solution cool to room temperature undisturbed before placing it in an ice bath.[2][8]

    • Change Solvent System: Use a solvent with a lower boiling point or alter the polarity of your mixed solvent system.[2][8]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to provide a nucleation site.[2][8]

Q2: No crystals are forming, even after cooling the solution in an ice bath. What should I do?

A2: This is a common issue that can arise from several factors.

  • Suggested Solutions:

    • Too Much Solvent: This is the most frequent cause.[8] Reduce the solvent volume by evaporation (e.g., using a rotary evaporator or a gentle stream of nitrogen) and then attempt to recrystallize again.[8]

    • Supersaturation: The solution may be supersaturated. Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal.[8]

    • Extended Cooling: Some compounds require longer periods or lower temperatures to crystallize. Try storing the solution in a refrigerator or freezer.[9]

Q3: The recrystallization has resulted in very fine needles or a powder, which is difficult to filter. How can I obtain larger crystals?

A3: The formation of very small crystals is often a result of rapid crystallization from a highly supersaturated solution.

  • Suggested Solutions:

    • Slower Cooling: Ensure the solution cools as slowly as possible to allow for the growth of larger, more well-defined crystals.[1] Insulating the flask can help with this.

    • Reduce Supersaturation: Use a slightly larger volume of solvent to decrease the level of supersaturation.

Q4: I am having difficulty purifying my aminopyridine derivative due to its basicity. Are there any special considerations?

A4: The basicity of aminopyridines can sometimes lead to issues like tailing during column chromatography on silica gel.[10] For recrystallization, standard solvents like ethanol, isopropanol, and ethyl acetate are often effective.[3] In some cases, using an acidic solvent like acetic acid in a mixture can be beneficial for basic compounds.

Data Presentation

Solubility of Representative Pyridine Derivatives

The following table summarizes the solubility of 2-aminopyridine and picolinic acid in various solvents at different temperatures. This data can serve as a starting point for solvent selection.

CompoundSolventTemperature (°C)Solubility ( g/100 g Solvent)
2-Aminopyridine Ethanol25Moderately Soluble[4][11]
Water20Soluble[12]
N-methyl-2-pyrrolidone (NMP)25Highly Soluble[13]
Cyclohexane25Sparingly Soluble[13]
Picolinic Acid Water2088.7[14][15]
Ethanol256.89[16]
Ethanol205.71[17]
Acetonitrile201.70[17]
Diethyl Ether-Sparingly Soluble[16]
Chloroform-Sparingly Soluble[16]

Experimental Protocols

Protocol 1: General Recrystallization of a Pyridine Derivative

This protocol provides a general procedure that can be adapted for various solid pyridine derivatives.

  • Dissolution: Place the crude pyridine derivative in an Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent to completely dissolve the solid.[6]

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.[6]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[3][6]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[6]

  • Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at an appropriate temperature.

Protocol 2: Recrystallization of an Aminopyridine Derivative

This protocol is tailored for the purification of aminopyridine derivatives.

  • Solvent Selection: Common solvents for aminopyridines include ethanol, isopropanol, ethyl acetate, or mixtures like ethyl acetate/hexanes.[3] Conduct small-scale tests to determine the optimal solvent.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude aminopyridine in the minimum amount of the chosen boiling solvent.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove the charcoal and any other insoluble matter.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then chill in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small portion of the ice-cold solvent.

  • Drying: Dry the crystals thoroughly.

Protocol 3: Recrystallization of a Pyridine Carboxylic Acid Derivative

This protocol is suitable for purifying pyridine carboxylic acids.

  • Solvent Selection: Polar protic solvents like water or ethanol are often good choices for pyridine carboxylic acids.[17] Picolinic acid, for instance, is highly soluble in hot water and much less soluble in cold water.[17]

  • Dissolution: Dissolve the crude pyridine carboxylic acid in the minimum amount of boiling water or another suitable solvent.

  • Hot Filtration: If necessary, perform a hot gravity filtration to remove any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool gradually to room temperature. For many pyridine carboxylic acids, crystallization may occur readily upon cooling. Further cooling in an ice bath will enhance the yield.

  • Isolation: Collect the crystalline product by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water or the chosen recrystallization solvent.

  • Drying: Dry the purified pyridine carboxylic acid. For some compounds, recrystallization from a solvent like DMF may be necessary.[18]

Mandatory Visualization

Recrystallization_Workflow start Start with Crude Pyridine Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter_q Insoluble Impurities Present? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slowly Cool Solution hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Purified Crystals wash->dry end Pure Crystalline Product dry->end

Caption: A standard experimental workflow for the recrystallization of pyridine derivatives.

Troubleshooting_Workflow start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out poor_yield Poor Crystal Yield start->poor_yield too_much_solvent Too much solvent? no_crystals->too_much_solvent Check reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Try slow_cool Cool solution more slowly oiling_out->slow_cool Try change_solvent Change solvent or solvent system oiling_out->change_solvent Try min_solvent Used minimum hot solvent? poor_yield->min_solvent Check reduce_solvent Reduce solvent volume and re-cool too_much_solvent->reduce_solvent Yes induce_crystallization Induce crystallization: - Scratch flask - Add seed crystal too_much_solvent->induce_crystallization No re_run Re-run with less solvent min_solvent->re_run No max_cool Maximized cooling? min_solvent->max_cool Yes cool_longer Cool longer or at lower temp max_cool->cool_longer No

Caption: A troubleshooting guide for common issues in pyridine derivative recrystallization.

References

Preventing decomposition of (2-(Trifluoromethyl)pyridin-3-yl)methanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in preventing the decomposition of (2-(Trifluoromethyl)pyridin-3-yl)methanol during storage and throughout their experimental procedures.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Change in physical appearance (e.g., color change from colorless/pale yellow to brown, formation of precipitates) Oxidation or polymerizationStore the compound under an inert atmosphere (e.g., argon or nitrogen). Ensure the storage container is tightly sealed. Avoid exposure to air and light. Consider purification by recrystallization or column chromatography if degradation is suspected.
Unexpected peaks in analytical spectra (e.g., HPLC, NMR) Decomposition of the compoundReview storage conditions and handling procedures. Identify the impurities by techniques such as LC-MS or NMR to understand the degradation pathway. Based on the impurity profile, adjust storage conditions (e.g., lower temperature, protect from light).
Decreased potency or altered biological activity in assays Degradation of the active compoundRe-qualify the compound using a validated analytical method (e.g., HPLC) to determine its purity before use. If the purity is below the required specification, a fresh batch of the compound should be used.
Inconsistent experimental results Inconsistent purity of the compound due to degradationAlways use a freshly prepared solution of the compound for experiments. If solutions are to be stored, they should be kept at low temperatures and protected from light. Perform a quick purity check (e.g., TLC or HPLC) before use if the solution has been stored for an extended period.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent decomposition?

A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent exposure to moisture and air.[1][3][4][5] For extended storage, refrigeration (2-8 °C) or freezing is advisable.[3][4] Storing under an inert atmosphere, such as argon or nitrogen, can further minimize oxidative degradation.

Q2: What are the likely degradation pathways for this compound?

A2: The primary degradation pathway for this compound is the oxidation of the hydroxymethyl group. This can lead to the formation of the corresponding aldehyde, (2-(trifluoromethyl)pyridin-3-yl)carbaldehyde, which can be further oxidized to the carboxylic acid, 2-(trifluoromethyl)nicotinic acid. This is a common degradation route for benzylic alcohols. While less common under typical storage conditions, hydrolysis of the trifluoromethyl group or photodegradation are other potential pathways to consider, especially under harsh conditions of pH, temperature, or exposure to UV light.

Q3: What analytical methods are suitable for assessing the stability of this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to quantify the purity of this compound and to detect and quantify any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for identifying the chemical structure of any degradation products that may form.

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound should be stored away from strong oxidizing agents, as they can accelerate the oxidation of the methanol group.[6] It is also advisable to avoid contact with strong acids and bases, as they may catalyze other degradation reactions.

Q5: How can I tell if my sample of this compound has started to decompose?

A5: Visual inspection may reveal a change in color (e.g., from colorless or pale yellow to a darker shade) or the formation of solid precipitates. However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods like HPLC to confirm the purity of the compound before use, especially if it has been in storage for a long time or if you observe unexpected experimental results.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for developing a stability-indicating HPLC assay. The specific conditions may need to be optimized for your particular instrument and column.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid or trifluoroacetic acid for better peak shape) is a good starting point. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where the parent compound and potential degradation products have significant absorbance, typically around 260 nm for pyridine-containing compounds.

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic). The goal is to achieve 5-20% degradation of the parent compound.[7]

    • Acidic: 0.1 M HCl at 60 °C for 24 hours.

    • Basic: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Dry heat at 80 °C for 48 hours.

    • Photolytic: Expose the sample to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Inject the stressed samples and a control sample (unstressed) into the HPLC system. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.

Protocol 2: Identification of Degradation Products using NMR Spectroscopy
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve a sufficient amount of the degraded sample (obtained from forced degradation studies) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Analysis: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR (e.g., COSY, HSQC) spectra.

  • Interpretation: Compare the spectra of the degraded sample with that of a pure reference standard. New signals in the spectra of the degraded sample will correspond to the degradation products. For example, the appearance of a signal around 9-10 ppm in the ¹H NMR spectrum would suggest the formation of an aldehyde, while a broad signal downfield of 10 ppm could indicate a carboxylic acid. Changes in the chemical shifts of the pyridine ring protons can also provide clues about the structural changes.

Visualizations

Decomposition_Pathway A This compound B (2-(Trifluoromethyl)pyridin-3-yl)carbaldehyde A->B Oxidation C 2-(Trifluoromethyl)nicotinic acid B->C Further Oxidation

Caption: Likely oxidative degradation pathway of this compound.

Experimental_Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Outcome A Acid Hydrolysis F Stability-Indicating HPLC A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Stress D->F E Photolytic Stress E->F G LC-MS F->G I Quantification of Degradants F->I J Identification of Degradants G->J H NMR Spectroscopy K Establishment of Stable Storage Conditions I->K J->H J->K

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H NMR spectrum of (2-(Trifluoromethyl)pyridin-3-yl)methanol with its structural isomer, (6-(Trifluoromethyl)pyridin-3-yl)methanol, and the parent compound, 3-pyridinemethanol. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation and purity assessment of these compounds.

¹H NMR Spectral Data Comparison

The following table summarizes the experimental and predicted ¹H NMR spectral data for this compound and its comparators. The data is presented in a structured format for easy comparison of chemical shifts (δ), multiplicities, and coupling constants (J).

CompoundProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound H-47.9 - 8.1d~8.0
H-57.4 - 7.6dd~8.0, ~5.0
H-68.6 - 8.8d~5.0
-CH₂OH4.8 - 5.0s-
-OHVariablebr s-
(6-(Trifluoromethyl)pyridin-3-yl)methanol H-28.5 - 8.7s-
H-47.8 - 8.0d~8.0
H-57.6 - 7.8d~8.0
-CH₂OH4.7 - 4.9s-
-OHVariablebr s-
3-Pyridinemethanol H-28.44s-
H-47.71d7.9
H-57.26dd7.9, 4.8
H-68.36d4.8
-CH₂OH4.67s-
-OH5.53br s-

Note: The chemical shifts for this compound and (6-(Trifluoromethyl)pyridin-3-yl)methanol are predicted based on the analysis of related structures and known substituent effects. The data for 3-Pyridinemethanol is based on experimental values found in the literature.[1]

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring high-quality ¹H NMR spectra of pyridine-based methanols is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a clean, dry vial.

  • Vortex the solution until the sample is completely dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

  • Solvent: Chloroform-d (CDCl₃) is a common choice, with the residual solvent peak at approximately 7.26 ppm.

  • Temperature: Standard room temperature (298 K).

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Parameters:

    • Number of Scans (NS): 16 to 64, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

    • Acquisition Time (AQ): 3-4 seconds.

    • Spectral Width (SW): A range of -2 to 12 ppm is typically sufficient.

  • Processing:

    • Apply a line broadening (LB) of 0.3 Hz to improve the signal-to-noise ratio.

    • Manually phase the spectrum and correct the baseline.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Structural and Spectral Correlation Diagram

The following diagram illustrates the structure of this compound and the expected correlations between the protons and their corresponding signals in the ¹H NMR spectrum.

Caption: Structure of this compound and its predicted ¹H NMR signals.

References

A Comparative Guide to the ¹³C NMR Analysis of (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for (2-(Trifluoromethyl)pyridin-3-yl)methanol and its isomer, (6-(Trifluoromethyl)pyridin-3-yl)methanol. This information is crucial for researchers, scientists, and professionals in drug development for the unambiguous identification and characterization of these compounds.

Data Presentation: ¹³C NMR Chemical Shifts

The following table summarizes the experimentally observed ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound and a key structural isomer. The coupling constants (J) in Hertz (Hz) arising from the interaction between carbon and fluorine atoms are also provided.

Carbon AtomThis compound¹(6-(Trifluoromethyl)pyridin-3-yl)methanol²
Pyridine Ring
C2134.5 (q, J = 33 Hz)147.7 (q, J=34.5 Hz)
C3133.5138.5
C4130.1121.2 (q, J=2.8 Hz)
C5125.5 (q, J = 4 Hz)152.1
C6165.9123.8 (q, J=273.4 Hz)
Substituents
-CH₂OH52.661.9
-CF₃123.8 (q, J = 271 Hz)Not explicitly assigned, but the large quartet corresponds to this carbon.
SolventCDCl₃CDCl₃
Frequency100 MHz101 MHz

¹Data obtained from a supporting information document. ²Data for the isomer, also known as 2-(Trifluoromethyl)-5-(hydroxymethyl)pyridine.

Experimental Protocols

The following provides a generalized, detailed methodology for the acquisition of ¹³C NMR spectra, based on standard laboratory practices.

1. Sample Preparation:

  • Approximately 10-20 mg of the analyte, this compound, is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although referencing to the residual solvent peak (CDCl₃ at δ = 77.16 ppm) is more common.

2. NMR Spectrometer Setup:

  • The data is acquired on a 400 MHz NMR spectrometer (or a spectrometer operating at a similar field strength).

  • The probe is tuned to the ¹³C frequency (approximately 100.6 MHz for a 400 MHz spectrometer).

  • The sample is inserted into the magnet, and the field is locked onto the deuterium signal of the solvent.

  • The sample is allowed to equilibrate to the probe temperature, typically 298 K (25 °C).

3. Data Acquisition:

  • A standard proton-decoupled ¹³C NMR experiment is performed.

  • Key acquisition parameters include:

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.[1] The low natural abundance of ¹³C necessitates a higher number of scans compared to ¹H NMR.

  • Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom (unless coupled to other nuclei like fluorine).[1]

4. Data Processing:

  • The acquired Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 1-2 Hz) to improve the signal-to-noise ratio.

  • A Fourier transform is applied to the FID to obtain the frequency-domain spectrum.

  • The spectrum is phased and baseline corrected.

  • The chemical shifts are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Mandatory Visualization

The following diagram illustrates the logical workflow for comparing the ¹³C NMR data of the target compound with its isomer.

G cluster_0 ¹³C NMR Analysis Workflow A Target Compound This compound C ¹³C NMR Data Acquisition A->C B Alternative Compound (6-(Trifluoromethyl)pyridin-3-yl)methanol D ¹³C NMR Data Acquisition B->D E Experimental Spectrum A C->E F Experimental Spectrum B D->F G Comparative Analysis (Chemical Shifts & Coupling Constants) E->G F->G H Structural Elucidation & Confirmation G->H

Caption: Workflow for the comparative ¹³C NMR analysis.

References

A Comparative Guide to the ¹⁹F NMR Chemical Shifts of Trifluoromethyl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ¹⁹F nucleus is highly sensitive in NMR spectroscopy, and its chemical shift is exquisitely responsive to the local electronic environment.[1] Therefore, comparing the chemical shifts of analogous compounds provides insight into the electronic effects of substituent positioning on the pyridine ring.

Comparative ¹⁹F NMR Chemical Shift Data

The following table summarizes the reported ¹⁹F NMR chemical shifts for various trifluoromethyl-substituted pyridines in deuterated chloroform (CDCl₃). These compounds serve as important benchmarks for estimating the chemical shift of (2-(Trifluoromethyl)pyridin-3-yl)methanol. The introduction of a hydroxymethyl group at the 3-position is expected to have a minor influence on the chemical shift of the trifluoromethyl group at the 2-position, likely within a few parts per million (ppm).[2]

CompoundSolvent¹⁹F Chemical Shift (δ) in ppmReference
2-(Trifluoromethyl)pyridineReaction MixtureNot specified[3]
3-(Trifluoromethyl)pyridineCDCl₃-63.5[4]
4-(Trifluoromethyl)pyridineCDCl₃-64.2
2,3-Dichloro-5-(trifluoromethyl)pyridineCDCl₃Not specified[5]

Note: The exact chemical shift for 2-(Trifluoromethyl)pyridine and 2,3-Dichloro-5-(trifluoromethyl)pyridine in CDCl₃ were not explicitly stated in the referenced snippets, though their ¹⁹F NMR spectra were mentioned.

The position of the trifluoromethyl group on the pyridine ring significantly influences the ¹⁹F chemical shift. This is due to the different electronic environments arising from the proximity to the nitrogen atom and the overall electron distribution within the aromatic system.

Experimental Protocol for ¹⁹F NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality ¹⁹F NMR spectra for small organic molecules, such as trifluoromethyl-substituted pyridines.

1. Sample Preparation:

  • Dissolve approximately 5-20 mg of the solid compound or 5-10 µL of the liquid compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[6]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • Filter the solution through a small plug of glass wool or a syringe filter into a standard 5 mm NMR tube to remove any particulate matter.[6]

  • The final sample height in the NMR tube should be approximately 4-5 cm.[6]

2. NMR Instrument Setup:

  • The experiments can be performed on a standard NMR spectrometer equipped with a probe capable of detecting the ¹⁹F nucleus (e.g., a broadband or a dedicated ¹⁹F probe).[7]

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. For ¹⁹F NMR, good shimming is crucial for obtaining sharp signals.

3. Acquisition Parameters:

  • Reference: An external or internal reference standard is used to calibrate the chemical shift scale. Common references for ¹⁹F NMR include CFCl₃ (δ = 0.0 ppm) or a secondary standard like trifluorotoluene (δ ≈ -63.72 ppm).[8]

  • Pulse Sequence: A standard one-pulse sequence is typically used for routine ¹⁹F NMR spectra.[7] For quantitative measurements, an inverse-gated decoupling sequence can be employed to suppress the Nuclear Overhauser Effect (NOE).

  • Spectral Width: The chemical shift range for ¹⁹F is much larger than for ¹H. A wide spectral width (e.g., -250 to 50 ppm) should be initially used to ensure all signals are captured.[9]

  • Acquisition Time: Typically set to 1-2 seconds.

  • Relaxation Delay: A relaxation delay of 1-5 seconds is generally sufficient for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T₁) is recommended.

  • Number of Scans: Due to the high sensitivity of the ¹⁹F nucleus, a relatively small number of scans (e.g., 16-64) is often adequate to achieve a good signal-to-noise ratio.[7]

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum to the chemical shift of the standard.

  • Integrate the signals to determine the relative ratios of different fluorine environments.

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the logical workflow from the molecular structure to the final interpreted ¹⁹F NMR data.

G cluster_sample Sample Preparation cluster_experiment NMR Experiment cluster_processing Data Processing & Analysis Compound This compound Solvent Deuterated Solvent (e.g., CDCl3) Compound->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquisition Data Acquisition (FID) Spectrometer->Acquisition Processing Fourier Transform, Phasing, Referencing Acquisition->Processing Spectrum 19F NMR Spectrum Processing->Spectrum Analysis Chemical Shift (δ), Multiplicity, Integration Spectrum->Analysis Interpretation Interpretation of Molecular Structure Analysis->Interpretation Structural Elucidation

Caption: Workflow for ¹⁹F NMR analysis of a fluorinated compound.

References

A Comparative Guide to the Mass Spectrometry of (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the analysis of (2-(Trifluoromethyl)pyridin-3-yl)methanol using mass spectrometry. Due to the limited availability of public, detailed experimental mass spectra for this specific compound, this document outlines a robust analytical approach. It includes standardized experimental protocols, potential fragmentation patterns, and a comparison with analogous chemical structures. This guide is designed to assist researchers in developing and interpreting mass spectrometry data for this and similar fluorinated pyridine compounds, which are significant in medicinal chemistry and drug discovery. The trifluoromethyl group is often used to enhance metabolic stability, lipophilicity, and binding affinity in pharmaceutical compounds.

Comparative Analysis: Structural Analogs

To effectively characterize this compound, a comparative analysis against structurally similar compounds is recommended. These comparisons can help elucidate the influence of the trifluoromethyl group and its position on the fragmentation behavior of the molecule.

Table 1: Structural Analogs for Comparative Mass Spectrometry Analysis

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
This compound Not availableC₇H₆F₃NO177.12Target analyte.
(Pyridin-3-yl)methanol100-55-0C₆H₇NO109.13Non-fluorinated parent compound.
(4-(Trifluoromethyl)pyridin-2-yl)methanol131747-61-0C₇H₆F₃NO177.12Positional isomer of the trifluoromethyl group.[1]
(5-(Trifluoromethyl)pyridin-2-yl)methanolNot availableC₇H₆F₃NO177.12Positional isomer of the trifluoromethyl group.[2]
3-(Trifluoromethyl)pyridine3796-23-4C₆H₄F₃N147.10Lacks the methanol group.[3]

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining reproducible and comparable mass spectrometry data. Below are standardized protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are commonly used for the analysis of small molecules like trifluoromethylpyridine derivatives.

Protocol 1: GC-MS Analysis

GC-MS is well-suited for volatile and thermally stable compounds. Derivatization may be necessary for compounds with polar functional groups, such as the hydroxyl group in the target analyte, to improve volatility and chromatographic peak shape.

Table 2: Recommended GC-MS Experimental Protocol

ParameterRecommended Conditions
Instrumentation Agilent 6890N GC with 5973 Mass Selective Detector, or equivalent.
Column DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness), or equivalent.[4]
Injector Temperature 280 °C.[4]
Carrier Gas Helium at a constant flow rate of 1.0 mL/min.[4]
Oven Program Initial temperature of 45°C, ramp to 300°C at 10°C/min, hold for 5 minutes.[4]
Ionization Mode Electron Ionization (EI) at 70 eV.[4]
Mass Range 40-1000 amu.[4]
Ion Source Temp. 250 °C.[4]
Sample Preparation Dissolve sample in a suitable solvent (e.g., methanol, acetone). Consider derivatization (e.g., silylation) to improve volatility.
Protocol 2: LC-MS/MS Analysis

LC-MS/MS is a powerful technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS. It offers high sensitivity and selectivity.

Table 3: Recommended LC-MS/MS Experimental Protocol

ParameterRecommended Conditions
Instrumentation API 3000 LC-MS/MS system or equivalent.[5]
Column Hypersil BDS C18 (150 x 4.6 mm, 5µm), or equivalent.[5]
Mobile Phase A: 0.01M Ammonium acetate in water. B: Acetonitrile/Methanol (50:50). Gradient elution may be required.[5]
Flow Rate 0.8 mL/min.[5]
Injection Volume 10 µL.[5]
Ionization Mode Electrospray Ionization (ESI), Positive Mode.[5]
Ion Spray Voltage 4500 V.[5]
Analysis Mode Full scan for identification, followed by Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification.[5]
Sample Preparation Dissolve sample in methanol or a mixture of the mobile phase.[5]

Expected Fragmentation Patterns

The fragmentation of a molecule in a mass spectrometer provides a structural fingerprint. For this compound, the fragmentation pattern in EI-MS is expected to be influenced by the stable pyridine ring and the trifluoromethyl group.

Key Fragmentation Pathways:

  • Loss of a Hydrogen Radical (-H): This can occur from the methanol group, leading to a stable oxonium ion.

  • Loss of a Hydroxyl Radical (-OH): Cleavage of the C-O bond can result in the loss of a hydroxyl radical.

  • Loss of Methanol (-CH₂OH): The entire methanol side chain can be lost.

  • Loss of Trifluoromethyl Radical (-CF₃): The C-C bond between the pyridine ring and the trifluoromethyl group can cleave.

  • Ring Fragmentation: The pyridine ring itself can fragment, though this typically requires higher energy.

Table 4: Predicted Key Fragments for this compound (MW: 177.12)

Fragment IonProposed StructurePredicted m/zNotes
[M]+C₇H₆F₃NO⁺177Molecular Ion
[M-H]+C₇H₅F₃NO⁺176Loss of H from the alcohol
[M-OH]+C₇H₅F₃N⁺160Loss of the hydroxyl group
[M-CH₂O]+C₆H₄F₃N⁺147Loss of formaldehyde from the methanol group
[M-CF₃]+C₆H₆NO⁺108Loss of the trifluoromethyl group

Visualizing the Analytical Workflow

A standardized workflow is essential for systematic analysis. The following diagram illustrates a typical workflow for the characterization of a small molecule like this compound using mass spectrometry.

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Acquisition Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (Optional for GC-MS) Dissolution->Derivatization Injection Injection into MS Derivatization->Injection Ionization Ionization (EI or ESI) Injection->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Library_Search Library Search & Fragmentation Analysis Spectrum->Library_Search Identification Compound Identification Library_Search->Identification

Caption: General workflow for small molecule analysis by mass spectrometry.

This guide provides a foundational framework for the mass spectrometric analysis of this compound. Researchers can adapt the provided protocols and comparative data to their specific instrumentation and research goals.

References

The Fluorine Advantage: A Comparative Analysis of the Bioactivity of Fluorinated vs. Non-Fluorinated Pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules represents a potent strategy in modern medicinal chemistry. This guide provides an objective comparison of the bioactivity of a fluorinated pyridine analog versus its non-fluorinated counterpart, supported by experimental data from a study on novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives with potential antitumor activities.[1][2]

The introduction of fluorine into a pyridine scaffold can significantly alter its physicochemical properties, often leading to enhanced therapeutic potential. Fluorine's high electronegativity and relatively small size can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications can translate into improved pharmacokinetic and pharmacodynamic profiles, making fluorinated pyridines attractive candidates for drug discovery programs.

Comparative Bioactivity Data: Anticancer Activity

The strategic placement of a fluorine atom on a pyridine analog can significantly impact its cytotoxic activity against cancer cell lines. The following data, derived from a study on newly synthesized 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, illustrates the effect of fluorination on their antiproliferative activity against human liver carcinoma (HepG2) and human colon carcinoma (HCT116) cell lines.[1][2] The in vitro anticancer activities were determined using the MTT assay.[1][2]

Compound IDStructureR GroupIC50 (µM) vs. HepG2IC50 (µM) vs. HCT116
5a 4-(4-(3-phenylureido)phenylamino)-N-methylpicolinamideH (non-fluorinated)>50>50
5c 4-(4-(3-(3-fluorophenyl)ureido)phenylamino)-N-methylpicolinamide3-F (fluorinated)16.312.5

Data sourced from a study by an external research group on 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives.[1][2]

The data clearly demonstrates that the introduction of a single fluorine atom at the meta-position of the phenylurea moiety in compound 5c leads to a significant increase in cytotoxic activity against both HepG2 and HCT116 cell lines, as evidenced by the substantially lower IC50 values compared to the non-fluorinated analog 5a .

Experimental Protocols

A detailed methodology for the key experiment cited is provided below to enable researchers to reproduce and build upon these findings.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][4][5][6][7][8] It measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[5][6][8]

Procedure:

  • Cell Seeding: Human cancer cell lines (HepG2 and HCT116) are seeded into 96-well plates at a density of 1 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (fluorinated and non-fluorinated pyridine analogs) and incubated for a further 72 hours.[3]

  • MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS) is added to each well, and the plates are incubated for an additional 1.5 to 4 hours at 37 °C.[3][4]

  • Formazan Solubilization: The medium containing MTT is then removed, and the insoluble formazan crystals are dissolved by adding 130-200 µL of dimethyl sulfoxide (DMSO) or isopropanol to each well.[3][9] The plate is then shaken on an orbital shaker for approximately 15 minutes to ensure complete solubilization.[3]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 492 nm or 550-570 nm.[3][4][9]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the MTT assay used to compare the bioactivity of the pyridine analogs.

MTT_Assay_Workflow MTT Assay Workflow for Cytotoxicity Comparison cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed HepG2 & HCT116 cells in 96-well plates incubation_24h Incubate for 24h (Cell Adhesion) cell_seeding->incubation_24h add_compounds Add varying concentrations of Fluorinated & Non-fluorinated Analogs incubation_24h->add_compounds Treat cells incubation_72h Incubate for 72h add_compounds->incubation_72h add_mtt Add MTT solution to each well incubation_72h->add_mtt Begin assay incubation_4h Incubate for 1.5-4h (Formazan Formation) add_mtt->incubation_4h solubilize Remove medium & add DMSO to dissolve formazan crystals incubation_4h->solubilize read_absorbance Measure absorbance (492-570 nm) solubilize->read_absorbance Quantify calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

References

Purity Assessment of (2-(Trifluoromethyl)pyridin-3-yl)methanol: A Comparative Guide to HPLC and GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stringent purity requirements for pharmaceutical intermediates are critical for the safety and efficacy of final drug products. (2-(Trifluoromethyl)pyridin-3-yl)methanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs), making its purity assessment a crucial step in quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of this compound, complete with detailed experimental protocols and supporting data.

High-Performance Liquid Chromatography (HPLC) Analysis

Reversed-phase HPLC is a robust and widely used technique for the purity assessment of non-volatile and thermally stable compounds. It offers high resolution and sensitivity for separating the main compound from its potential impurities.

Potential Impurities

During the synthesis of this compound, several process-related impurities and degradation products may arise. These can include starting materials, intermediates from incomplete reactions, or side-products from competing reactions. Potential impurities could include:

  • Starting materials: e.g., 2-chloro-3-(trifluoromethyl)pyridine

  • Isomeric impurities: e.g., (2-(Trifluoromethyl)pyridin-4-yl)methanol

  • Oxidation products: e.g., 2-(Trifluoromethyl)pyridine-3-carbaldehyde or 2-(Trifluoromethyl)pyridine-3-carboxylic acid

  • By-products from synthesis: e.g., products from incomplete halogen exchange reactions.

Experimental Protocol: HPLC

Objective: To establish a reliable reversed-phase HPLC method for determining the purity of this compound and separating it from potential process-related impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • This compound sample

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate (analytical grade)

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium formate in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound sample at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Alternative Method: Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, Gas Chromatography (GC) offers an excellent alternative for purity analysis. GC can be particularly effective in separating volatile impurities that may not be well-resolved by HPLC.

Experimental Protocol: GC

Objective: To develop a GC method for the purity assessment of this compound.

Instrumentation and Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

  • This compound sample

  • Methanol (GC grade)

  • Helium (carrier gas)

Chromatographic Conditions:

ParameterCondition
Column HP-5, 30 m x 0.32 mm, 0.25 µm
Carrier Gas Helium
Flow Rate 1.5 mL/min
Inlet Temperature 250 °C
Detector Temperature 280 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min
Injection Volume 1 µL (split ratio 50:1)

Sample Preparation:

  • Prepare a solution of the this compound sample at a concentration of 1 mg/mL in methanol.

Data Presentation: Comparative Purity Analysis

To illustrate the application of these methods, two hypothetical batches of this compound, "Batch X" and "Batch Y," were analyzed. The purity was determined by the area percentage of the main peak.

Analytical MethodBatch X Purity (%)Batch Y Purity (%)
HPLC 99.7298.54
GC 99.6898.49

The results indicate that Batch X has a higher purity compared to Batch Y, as determined by both HPLC and GC methods. The slight variations in purity values between the two techniques are expected and highlight the importance of using orthogonal methods for comprehensive purity assessment.

Method Comparison
FeatureHPLCGC
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Wide range of non-volatile and thermally stable compounds.Volatile and thermally stable compounds.
Sensitivity High, especially with UV or MS detectors.High, particularly with FID or MS detectors.
Resolution Excellent for a wide range of compounds.Excellent for volatile compounds.
Sample Derivatization Generally not required.May be required for non-volatile compounds.

While HPLC is a versatile and robust method for the purity determination of this compound, GC serves as a valuable orthogonal technique, particularly for the detection of volatile impurities. For comprehensive quality control, employing both methods is recommended. Another powerful orthogonal technique is Quantitative Nuclear Magnetic Resonance (qNMR), which can provide an absolute purity value without the need for a specific reference standard of the analyte.[1][2]

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject into HPLC filter->injection separation Separation on C18 Column injection->separation detection UV Detection (265 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (%) integration->calculation Method_Comparison cluster_analyte Analyte Properties cluster_methods Analytical Methods cluster_considerations Key Considerations volatility Volatility gc GC volatility->gc thermal_stability Thermal Stability hplc HPLC thermal_stability->hplc thermal_stability->gc orthogonal Orthogonal Method hplc->orthogonal gc->orthogonal qnmr qNMR impurities Expected Impurities impurities->hplc impurities->gc quantification Quantitative Accuracy quantification->qnmr orthogonal->qnmr

References

Navigating Beyond a Privileged Scaffold: A Comparative Guide to Alternatives for (2-(Trifluoromethyl)pyridin-3-yl)methanol in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of bioisosteric replacements and structural modifications to the potent (2-(Trifluoromethyl)pyridin-3-yl)methanol moiety, supported by experimental data and protocols to guide rational drug design.

The this compound scaffold is a well-established structural motif in modern medicinal chemistry, prized for its ability to enhance metabolic stability, lipophilicity, and target engagement. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, shields the pyridine ring from oxidative metabolism, while the hydroxymethyl group provides a crucial hydrogen bonding interaction point with target proteins. However, the pursuit of optimized drug candidates with improved potency, selectivity, and pharmacokinetic profiles necessitates the exploration of structural alternatives. This guide provides a comprehensive comparison of viable bioisosteric replacements and structural modifications for this privileged scaffold, supported by experimental data and detailed methodologies to inform future drug discovery efforts.

Core Scaffold Modifications: A Data-Driven Comparison

The strategic replacement of key functional groups within the this compound core can lead to significant improvements in a compound's drug-like properties. Here, we compare the impact of modifying the trifluoromethyl group, the pyridine core, and the hydroxymethyl substituent.

Table 1: Bioisosteric Replacement of the Trifluoromethyl Group
MoietyBioisosteric ReplacementRationaleImpact on Metabolic StabilityImpact on Potency (Example Target: PI3Kα)
-CF3 -OCF2H (Difluoromethoxy)Mimics the lipophilicity and steric profile of -CF3 while potentially altering electronic properties and metabolic fate.[1]Can prevent O-demethylation if replacing a methoxy group, but may not offer a significant advantage over -CF3 in overall metabolic stability.[1]Often maintains or slightly reduces potency. For example, in a series of PI3K inhibitors, the -CF3 analog may exhibit a slightly lower IC50 than the -OCF2H analog.
-CF3 -NO2 (Nitro)The nitro group can act as a bioisostere for the trifluoromethyl group, mimicking its electron-withdrawing nature.Generally leads to lower metabolic stability compared to the robust C-F bonds of the trifluoromethyl group.Can maintain potency in some cases, but the increased potential for metabolic liabilities often makes it a less desirable replacement.
Table 2: Alternatives to the Pyridine Core
CoreBioisosteric ReplacementRationaleImpact on Target BindingImpact on Physicochemical Properties
Pyridine Benzonitrile The nitrile group can mimic the hydrogen bond accepting ability of the pyridine nitrogen.Can maintain or improve binding affinity, sometimes by displacing unfavorable water molecules in the binding pocket.Generally increases lipophilicity and may alter solubility.
Pyridine Pyrimidine Introduction of a second nitrogen atom can modulate basicity, polarity, and hydrogen bonding potential.Can lead to altered binding modes and selectivity profiles against different kinases.Increases polar surface area, which can affect cell permeability and solubility.
Pyridine Pyrazole This five-membered heterocycle offers a different geometric arrangement of hydrogen bond donors and acceptors.Can provide novel interactions with the target protein, potentially leading to improved selectivity.Alters the overall shape and electronic distribution of the molecule.
Table 3: Modifications to the Hydroxymethyl Group
MoietyStructural ModificationRationaleImpact on Hydrogen BondingImpact on Metabolic Stability
-CH2OH -NH2 (Amino)The amino group can also act as a hydrogen bond donor and acceptor.Can form different hydrogen bonding networks with the target, potentially altering potency and selectivity.The primary amine can be a site for metabolism (e.g., N-acetylation, oxidation).
-CH2OH -OH (Phenolic Hydroxyl)Placing the hydroxyl group directly on the ring alters its acidity and electronic properties.The phenolic hydroxyl can form strong hydrogen bonds and may lead to increased potency.Can be a site for glucuronidation or sulfation, potentially leading to rapid clearance.
-CH2OH Removal/Replacement with H Simplifies the structure and removes a potential metabolic soft spot.Loss of a key hydrogen bonding interaction, which often leads to a significant drop in potency.Can improve metabolic stability if the hydroxymethyl group is a primary site of metabolism.

Case Study: Targeting the PI3K/Akt/mTOR Signaling Pathway

The this compound moiety and its analogs are frequently employed in the design of inhibitors targeting the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[2][3][4][5][6]

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K Phosphorylation EIF4E 4E-BP1 mTORC1->EIF4E Phosphorylation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotion EIF4E->CellGrowth Promotion Inhibitor (2-(Trifluoromethyl)pyridin-3-yl) -based Inhibitor Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of a (2-(Trifluoromethyl)pyridin-3-yl)-based inhibitor on PI3K.

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: PI3Kα)

This protocol outlines a typical luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 substrate

  • ATP

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • Test compounds dissolved in DMSO

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute test compounds in DMSO to create a concentration gradient. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing PI3Kα enzyme and PIP2 substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 10 µL of the kinase detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of a second detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for an in vitro kinase inhibition assay.

Microsomal Stability Assay

This protocol describes a common method to assess the metabolic stability of a test compound using liver microsomes.

Materials:

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Test compound dissolved in a suitable solvent (e.g., acetonitrile, DMSO)

  • Stopping solution (e.g., ice-cold acetonitrile containing an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound in phosphate buffer.

    • Prepare the NADPH regenerating system solution in phosphate buffer.

  • Incubation:

    • Add the liver microsome solution to the wells of a 96-well plate.

    • Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

    • At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent drug versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Test Compound Solution C Add Microsomes and Test Compound to Plate A->C B Prepare NADPH Regenerating System E Initiate Reaction with NADPH System B->E D Pre-incubate at 37°C C->D D->E F Terminate Reaction at Time Points E->F G Centrifuge and Collect Supernatant F->G H Analyze by LC-MS/MS G->H I Calculate Half-life (t1/2) H->I

Caption: Workflow for a microsomal stability assay.

Conclusion

The this compound scaffold remains a valuable asset in the medicinal chemist's toolbox. However, a deep understanding of the structure-activity and structure-property relationships allows for its rational modification to generate superior drug candidates. By considering the bioisosteric replacements and structural modifications outlined in this guide, researchers can fine-tune the pharmacological and pharmacokinetic profiles of their compounds, ultimately leading to the development of safer and more effective medicines. The provided experimental protocols offer a starting point for the in vitro evaluation of these novel analogs, facilitating a data-driven approach to drug design.

References

Spectroscopic data for trifluoromethylpyridine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Data of Trifluoromethylpyridine Intermediates

Trifluoromethylpyridines are pivotal structural motifs in the development of pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by the trifluoromethyl group.[1][2] This guide provides a comparative analysis of spectroscopic data for key trifluoromethylpyridine intermediates, offering researchers, scientists, and drug development professionals a valuable resource for compound characterization and synthesis verification. The information presented is compiled from various studies and provides insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for several trifluoromethylpyridine intermediates. This allows for a direct comparison of their characteristic signals.

2-Substituted-4-(Trifluoromethyl)pyridine Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)Reference
2-Chloro-4-(trifluoromethyl)pyridine8.68 (d, 1H), 7.75 (s, 1H), 7.60 (d, 1H)152.9, 150.9, 136.2 (q), 123.5 (q), 121.2, 119.4-63.81605, 1560, 1470, 1330, 1170, 1130, 1070, 840Not Specified[3]
2-Amino-4-(trifluoromethyl)pyridineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified162.11 (M⁺)[4]
3-Substituted-(Trifluoromethyl)pyridine Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)Reference
2-Methoxy-3-(trifluoromethyl)pyridine8.32 (d, 1H), 7.84 (d, 1H), 6.95 (dd, 1H), 4.03 (s, 3H)161.0, 150.6, 136.4 (q), 123.2 (q), 116.0, 113.4 (q), 54.1-64.03Not Specified177.0403 (M⁺)[5][6]
3-TrifluoromethylpyridineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified147.0979 (M⁺)[7]
Other Trifluoromethylpyridine Derivatives
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)¹⁹F NMR (δ, ppm)IR (cm⁻¹)Mass Spec (m/z)Reference
4-(Trifluoromethyl)pyridine8.8 (d, 2H), 7.6 (d, 2H)Not SpecifiedNot SpecifiedNot Specified147.10 (M⁺)[8][9]
2-(Trifluoromethyl)pyridine8.6 (d, 1H), 7.9 (t, 1H), 7.5 (m, 2H)Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[10]
2,6-Dichloro-4-(trifluoromethyl)pyridine7.75 (s, 2H)152.2, 135.2 (q), 123.0 (q), 120.4Not SpecifiedNot SpecifiedNot Specified[11]
2,3-Dichloro-5-(trifluoromethyl)pyridineNot SpecifiedNot Specified-62.7Not Specified215.99 (M⁺)[12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic and analytical procedures. Below are protocols for the synthesis and characterization of select trifluoromethylpyridine intermediates.

Synthesis of 2-Chloro-4-trifluoromethylpyridine

This protocol describes a method for the synthesis of 2-chloro-4-trifluoromethylpyridine from 4-trifluoromethyl-2-pyridone.

Procedure:

  • A solution of 4-trifluoromethyl-2-pyridone in N,N-dimethylformamide is prepared.

  • Phosphorus pentachloride (1.1 equivalents) is added to the solution.

  • Dry hydrogen chloride gas is passed through the reaction mixture.

  • After the reaction is complete, the mixture is poured into ice water.

  • The product is extracted with ethyl acetate.

  • The combined organic layers are dried over anhydrous sodium sulfate, concentrated, and purified by distillation under reduced pressure to yield 2-chloro-4-trifluoromethylpyridine.[13]

Characterization of 2-Chloro-4-(trifluoromethyl)pyridine

The following methods were used for the characterization of the synthesized compound.

  • FT-IR Spectroscopy: The FT-IR spectrum was recorded on a Perkin Elmer spectrophotometer in the region of 4000–400 cm⁻¹.[3]

  • FT-Raman Spectroscopy: The FT-Raman spectrum was recorded on a Bruker FRA 106/S instrument with a Nd:YAG laser source operating at 1064 nm in the range of 4000–100 cm⁻¹.[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance III NMR spectrometer using DMSO as the solvent, with chemical shifts reported in ppm relative to tetramethylsilane (TMS).[3]

Synthesis of 2-methoxy-3-(trifluoromethyl)pyridine

A general procedure for the synthesis of trifluoromethylated pyridines is described, which can be adapted for 2-methoxy-3-(trifluoromethyl)pyridine.

General Procedure:

  • NMR spectra were obtained on a 400 MHz spectrometer using CDCl₃ or CD₃CN as deuterated solvents.

  • Proton, carbon, and fluorine resonances were recorded at 400 MHz, 100 MHz, and 376 MHz, respectively.

  • Chemical shifts are reported in parts per million (ppm) relative to TMS as an internal standard for ¹H and ¹³C NMR, and CFCl₃ as an external standard for ¹⁹F NMR.[5]

Synthetic Pathways and Workflows

Visualizing synthetic routes and experimental workflows can aid in understanding the overall process.

Synthesis_of_2_Chloro_4_trifluoromethylpyridine start 4-Trifluoromethyl-2-pyridone in DMF reaction Reaction start->reaction reagent1 PCl₅ (1.1 eq) reagent1->reaction reagent2 Dry HCl gas reagent2->reaction workup Workup (Ice water, Ethyl acetate extraction) reaction->workup purification Purification (Distillation) workup->purification product 2-Chloro-4-trifluoromethylpyridine purification->product

Caption: Synthetic workflow for 2-Chloro-4-trifluoromethylpyridine.

Characterization_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_data Data Analysis Synthesis Synthesized Compound FTIR FT-IR Spectroscopy Synthesis->FTIR Raman FT-Raman Spectroscopy Synthesis->Raman NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structure Structural Confirmation FTIR->Structure Raman->Structure NMR->Structure

Caption: General workflow for spectroscopic characterization.

Alternative Synthetic Approaches

The synthesis of trifluoromethylpyridines can be broadly categorized into two main strategies:

  • Chlorine/Fluorine Exchange: This method involves the synthesis of a trichloromethylpyridine intermediate followed by a halogen exchange reaction to introduce the trifluoromethyl group. This is a common industrial method for producing compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][14]

  • Cyclocondensation Reactions: This approach utilizes a building block that already contains the trifluoromethyl group. These building blocks are then used in cyclocondensation reactions to construct the pyridine ring.[15] This method offers a way to build complex trifluoromethylpyridines from acyclic precursors.

The choice of synthetic route depends on the availability of starting materials, the desired substitution pattern on the pyridine ring, and scalability. The direct fluorine exchange method is often employed for large-scale production of specific isomers, while cyclocondensation provides greater flexibility for accessing a wider range of derivatives in a laboratory setting.

References

Comparative Crystallographic Analysis of (2-(Trifluoromethyl)pyridin-3-yl)methanol Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the structural landscape of trifluoromethyl-substituted pyridinylmethanols, offering insights into their solid-state conformations and intermolecular interactions through a comparative analysis of related crystal structures.

While the precise crystal structure of (2-(Trifluoromethyl)pyridin-3-yl)methanol remains to be publicly reported, a comprehensive understanding of its likely structural characteristics can be gleaned from the crystallographic analysis of closely related compounds. This guide provides a comparative overview of the X-ray crystal structures of key analogues: a pyridinylmethanol derivative, a quinoline-based compound bearing trifluoromethyl groups, and derivatives of 5-(trifluoromethyl)pyridine-2-thiol. The data presented herein, including key crystallographic parameters and experimental protocols, offer a valuable resource for researchers engaged in the design and development of novel therapeutics based on the trifluoromethylpyridine scaffold.

The introduction of a trifluoromethyl (-CF3) group into a pyridine ring can significantly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are of paramount importance in drug discovery. X-ray crystallography provides definitive insights into the three-dimensional arrangement of atoms in a crystalline solid, revealing crucial details about bond lengths, bond angles, and intermolecular interactions that govern the compound's behavior in a biological environment.

This guide will compare the crystallographic data of the following compounds to infer the structural properties of this compound and its derivatives:

  • (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol: As a pyridinylmethanol derivative, this compound provides a foundational understanding of the core scaffold's geometry and hydrogen bonding patterns in the absence of a trifluoromethyl group.

  • --INVALID-LINK--methanol: This structure offers valuable insights into the influence of trifluoromethyl groups on the aromatic system and their participation in intermolecular interactions, albeit on a different heterocyclic core (quinoline).

  • 5-(Trifluoromethyl)pyridine-2-thiol Derivatives: These compounds allow for a direct assessment of the electronic and steric effects of a trifluoromethyl group on the pyridine ring, providing a basis for understanding its impact on the overall molecular conformation.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected analogue compounds, providing a basis for structural comparison.

Parameter(RS)-(4-chlorophenyl)(pyridin-2-yl)methanol--INVALID-LINK--methanol3-(4-fluorophenyl)-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][2]thiazolo[4,5-d]pyrimidin-7(6H)-one
Chemical Formula C₁₂H₁₀ClNOC₁₇H₁₆F₆N₂O·CH₃OHC₁₅H₇F₄N₃O₂S₂
Crystal System MonoclinicTetragonalMonoclinic
Space Group P2₁/cI4₁/acdP2₁/c
a (Å) 11.8969 (4)30.654 (2)10.5932 (3)
b (Å) 5.8344 (2)30.654 (2)12.0169 (4)
c (Å) 15.6025 (5)17.5850 (13)13.2386 (4)
α (°) 909090
β (°) 109.351 (1)90108.030 (1)
γ (°) 909090
Volume (ų) 1021.51 (6)16499.5 (19)1601.32 (9)
Z 4324
Key Intermolecular Interactions O-H···N hydrogen bonds, C-Cl···π interactionsO-H···O, N-H···O, O-H···N, C-H···F hydrogen bondsN-H···O hydrogen bonds, C-H···F interactions

Experimental Protocols

A generalized workflow for the synthesis, crystallization, and X-ray diffraction analysis of these types of compounds is outlined below. Specific details for each of the compared structures can be found in the cited literature.

Synthesis

The synthesis of pyridinylmethanol derivatives often involves the reduction of the corresponding pyridine carboxaldehyde or carboxylic acid ester. For instance, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol can be synthesized by the Grignard reaction of 2-bromopyridine with 4-chlorobenzaldehyde, followed by quenching the reaction with an aqueous solution of ammonium chloride. The synthesis of trifluoromethyl-substituted pyridines can be achieved through various methods, including the cyclocondensation of fluorine-containing building blocks or the direct fluorination of a pre-formed pyridine ring.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. For the compounds discussed, methanol, ethanol, and hexane have been used successfully. The choice of solvent and the rate of evaporation are critical factors in obtaining high-quality crystals.

X-ray Data Collection and Structure Refinement

Data for single-crystal X-ray diffraction is collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is mounted on a goniometer and cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.

The collected data are then processed to determine the unit cell parameters and the space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for X-ray crystallography.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis start Starting Materials synthesis Chemical Synthesis start->synthesis purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification dissolution Dissolution in Solvent purification->dissolution evaporation Slow Evaporation dissolution->evaporation crystal Single Crystal Formation evaporation->crystal mounting Crystal Mounting crystal->mounting data_collection Data Collection (Diffractometer) mounting->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

References

Positional Isomerism of Trifluoromethylpyridines: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of isomeric substitution is critical in the design of novel bioactive molecules. This guide provides a comparative analysis of the biological activities of trifluoromethylpyridine isomers, focusing on how the position of the trifluoromethyl (-CF3) group on the pyridine ring influences their therapeutic and agrochemical potential. The strategic placement of this potent electron-withdrawing group can significantly impact a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

The trifluoromethyl group is a key pharmacophore in modern medicinal and agricultural chemistry, prized for its ability to enhance the efficacy and pharmacokinetic profiles of parent compounds.[1][2] Its incorporation into a pyridine scaffold, a common motif in bioactive molecules, has led to the development of numerous successful drugs and pesticides.[3][4] The biological activity of trifluoromethylpyridine derivatives is thought to arise from the unique combination of the physicochemical properties of the fluorine atom and the inherent characteristics of the pyridine moiety.[4]

This guide synthesizes available experimental data to draw comparisons between the 2-, 3-, and 4-trifluoromethylpyridine isomers, primarily through the activities of their derivatives. While direct head-to-head comparisons of the parent isomers are limited, the analysis of their derivatives provides valuable insights into the structure-activity relationships governed by the position of the -CF3 group.

Comparative Analysis of Biological Activity

The biological activity of trifluoromethylpyridine derivatives spans a wide range of applications, including anticancer, antimicrobial, and herbicidal activities. The position of the trifluoromethyl group plays a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Derivatives of 4-trifluoromethylpyridine have been investigated for their antimicrobial properties. For instance, nucleoside analogues of 4-trifluoromethylpyridine have demonstrated notable antibacterial activity against various strains.

Anticancer Activity

The anticancer potential of trifluoromethylpyridine derivatives has been a significant area of research. Studies on various cancer cell lines have shown that the substitution pattern on the pyridine ring is a key determinant of cytotoxicity.

Herbicidal and Insecticidal Activity

In the agrochemical sector, derivatives of all three isomers have been successfully commercialized. For example, fluazifop-butyl, a herbicide, incorporates a 5-(trifluoromethyl)pyridine-2-yloxy moiety (a derivative of 3-trifluoromethylpyridine).[4] The insecticide flonicamid contains the 4-trifluoromethylpyridine structure, while sulfoxaflor is based on the 6-(trifluoromethyl)pyridine skeleton (a derivative of 2-trifluoromethylpyridine).[5]

Quantitative Data Summary

The following table summarizes quantitative data on the biological activity of various trifluoromethylpyridine derivatives, categorized by the parent isomer. This data is compiled from multiple studies and serves as a basis for comparing the potential of each isomeric scaffold.

Isomer PositionDerivative TypeBiological ActivityTarget/AssayQuantitative Data (e.g., IC50, MIC)Reference
2-Trifluoromethyl SulfoxaflorInsecticidalSap-feeding insectsNot specified in search results[5]
3-Trifluoromethyl Fluazifop-butylHerbicidalAcetyl-CoA carboxylase (ACCase) inhibitorNot specified in search results[4]
3-Trifluoromethyl 5-(trifluoromethyl) pyridine-2-carboxylic acid Zn(ii) complexDNA BindingCalf thymus DNA (CT-DNA)Binding constant (Kb) = (1.29 ± 0.04) x 10^5 M^-1[6]
3-Trifluoromethyl 5-(trifluoromethyl) pyridine-2-carboxylic acid Zn(ii) complexProtein BindingBovine serum albumin (BSA)Binding constant (Ka) = (1.10 ± 0.03) x 10^6 M^-1[6]
4-Trifluoromethyl FlonicamidInsecticidalAphidsNot specified in search results[5]
4-Trifluoromethyl 4-(trifluoromethyl) nicotinic acid Zn(ii) complexDNA BindingCalf thymus DNA (CT-DNA)Binding constant (Kb) = (0.87 ± 0.03) x 10^5 M^-1[6]
4-Trifluoromethyl 4-(trifluoromethyl) nicotinic acid Zn(ii) complexProtein BindingBovine serum albumin (BSA)Binding constant (Ka) = (0.98 ± 0.02) x 10^6 M^-1[6]
4-Trifluoromethyl Nucleoside derivativesAntibacterialStaphylococcus aureus, Bacillus infantis, Escherichia coli, Stenotrophomonas maltophiliaMICs: 1.3 to 4.9 µg/mL[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DNA and Protein Binding Studies for Zn(ii) Complexes

The binding activities of the isomeric 5-(trifluoromethyl) pyridine-2-carboxylic acid Zn(ii) complex and 4-(trifluoromethyl) nicotinic acid Zn(ii) complex with calf thymus DNA (CT-DNA) and bovine serum albumin (BSA) were investigated using fluorescence spectroscopy.

  • CT-DNA Binding: The interaction was studied by monitoring the changes in the fluorescence intensity of the complexes upon the addition of increasing concentrations of CT-DNA. The binding constants (Kb) were determined using the Stern-Volmer equation.[6]

  • BSA Binding: The quenching of the intrinsic fluorescence of BSA by the complexes was measured. The binding constants (Ka) and the number of binding sites were calculated using the modified Stern-Volmer equation.[6]

Antibacterial Activity Assay for 4-Trifluoromethylpyridine Nucleosides

The minimum inhibitory concentrations (MICs) of the synthesized 4-trifluoromethylpyridine nucleoside derivatives were determined against Staphylococcus aureus, Bacillus infantis, Escherichia coli, and Stenotrophomonas maltophilia using a microdilution method. The compounds were serially diluted in a 96-well plate containing the bacterial suspension, and the MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a specified incubation period.[1]

Visualization of Structure-Activity Relationships

The following diagrams illustrate the general workflows and conceptual relationships discussed in this guide.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_bioassay Biological Evaluation cluster_analysis Comparative Analysis Isomers 2-, 3-, 4- Trifluoromethylpyridine Derivatization Chemical Synthesis Isomers->Derivatization Derivatives Bioactive Derivatives Derivatization->Derivatives Bioassays In Vitro / In Vivo Assays (e.g., MIC, IC50) Derivatives->Bioassays Data Quantitative Biological Data Bioassays->Data SAR Structure-Activity Relationship Analysis Data->SAR Comparison Isomer Performance Comparison SAR->Comparison

Caption: General workflow for comparing trifluoromethylpyridine isomers.

SAR_concept cluster_isomers Positional Isomers cluster_properties Physicochemical Properties PyridineRing Pyridine Ring Pos2 2-CF3 PyridineRing->Pos2 -CF3 at position Pos3 3-CF3 PyridineRing->Pos3 -CF3 at position Pos4 4-CF3 PyridineRing->Pos4 -CF3 at position Lipophilicity Lipophilicity Pos2->Lipophilicity influences MetabolicStability Metabolic Stability Pos2->MetabolicStability influences BindingAffinity Binding Affinity Pos2->BindingAffinity influences Pos3->Lipophilicity influences Pos3->MetabolicStability influences Pos3->BindingAffinity influences Pos4->Lipophilicity influences Pos4->MetabolicStability influences Pos4->BindingAffinity influences BiologicalActivity Biological Activity (e.g., Antimicrobial, Anticancer) Lipophilicity->BiologicalActivity MetabolicStability->BiologicalActivity BindingAffinity->BiologicalActivity

Caption: Influence of CF3 position on biological activity.

Conclusion

The position of the trifluoromethyl group on the pyridine ring is a critical determinant of the biological activity of its derivatives. While this guide provides a comparative overview based on available data, it is important to note that the observed activities are also influenced by the other substituents on the pyridine ring and the overall molecular structure. The presented data suggests that all three isomers are valuable scaffolds for the development of bioactive compounds. The 4-trifluoromethylpyridine moiety has shown particular promise in the development of antimicrobial agents, while derivatives of the 2- and 3-isomers are well-established in the agrochemical field. Further head-to-head comparative studies of the parent isomers and their simple derivatives are warranted to provide a more definitive understanding of their intrinsic biological activity profiles. This will enable a more rational design of next-generation pharmaceuticals and agrochemicals.

References

Safety Operating Guide

Proper Disposal of (2-(Trifluoromethyl)pyridin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of (2-(Trifluoromethyl)pyridin-3-yl)methanol, ensuring operational integrity and regulatory compliance.

The responsible disposal of chemical waste is paramount for laboratory safety and environmental protection. This guide provides a procedural, step-by-step plan for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals. Due to its chemical structure, a combination of a trifluoromethyl group and a pyridine ring, this compound requires handling as hazardous waste.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., butyl rubber, nitrile rubber)To prevent skin contact and absorption.[3][5]
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes.[2][3]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo avoid inhalation of vapors.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound waste must adhere to all local, state, and federal regulations.[3] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[3]

  • Waste Identification and Segregation :

    • All materials contaminated with this compound, including the pure compound, solutions, reaction byproducts, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1][2]

    • Crucially, do not mix this waste stream with other incompatible wastes. Halogenated organic waste should be collected separately from non-halogenated solvents.[3][5]

  • Containerization :

    • Collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container.[2][3] The container should be made of a compatible material, such as glass or high-density polyethylene, and must have a tightly sealing cap.[5][6]

    • The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., "Toxic," "Flammable," "Irritant").[2][3]

  • Storage :

    • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.[2][5]

    • The storage area should be away from incompatible materials such as strong oxidizing agents and acids.[2][7]

  • Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5]

    • Waste pyridine is often disposed of via incineration at high temperatures (820°C - 1600°C).[8]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated, preferably within a chemical fume hood.[1][2]

  • Contain the Spill : Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[1][2][5]

  • Collect and Dispose : Carefully collect the absorbent material and place it into a sealed, labeled hazardous waste container for disposal.[1][5]

  • Decontaminate : Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1][5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Is it contaminated with This compound? ppe->segregate hw_container Collect in a Labeled Hazardous Waste Container segregate->hw_container Yes non_hw Dispose as Non-Hazardous Waste (If applicable and confirmed) segregate->non_hw No storage Store Sealed Container in Designated Satellite Accumulation Area hw_container->storage ehs_contact Contact Environmental Health & Safety (EHS) for Waste Pickup storage->ehs_contact end End: Proper Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2-(Trifluoromethyl)pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling (2-(Trifluoromethyl)pyridin-3-yl)methanol (CAS No. 131747-57-4). The information is compiled from safety data for structurally similar pyridine derivatives and general laboratory safety practices. Always consult with your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Hazard Summary

  • Acute Toxicity : Similar compounds are harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation : Expected to cause skin irritation.[1]

  • Serious Eye Damage/Eye Irritation : Likely to cause serious eye irritation.[1]

  • Respiratory Irritation : May cause respiratory irritation.[1]

  • Flammability : Pyridine derivatives can be flammable liquids and vapors.[2]

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of appropriate PPE.

Body Part Personal Protective Equipment Specifications and Usage
Eyes/Face Safety Goggles or Face ShieldMust be worn at all times to protect against splashes.
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Inspect for tears or punctures before each use.[3][4]
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, is required to protect against skin contact.
Respiratory Chemical Fume HoodAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][5]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is critical for the safe handling of this compound.

1. Preparation:

  • Ensure an emergency eyewash station and safety shower are accessible.[5]

  • Verify that the chemical fume hood is functioning correctly.

  • Gather all necessary materials, including reaction vessels, solvents, and waste containers.

  • Don the appropriate PPE as specified in the table above.[5]

2. Handling:

  • Conduct all weighing and transfers of the compound exclusively within a chemical fume hood.[5]

  • Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge, especially when handling flammable liquids.[2][5]

  • Keep the container tightly closed when not in use and store away from heat, sparks, and open flames.[2][5]

3. Post-Handling:

  • Decontaminate all glassware and surfaces that have come into contact with the chemical.

  • Dispose of all waste in designated, properly labeled hazardous waste containers.[1]

  • Remove PPE and wash hands thoroughly with soap and water.[5]

Emergency Procedures: Spill Management

A logical workflow for responding to a chemical spill is essential to ensure safety and minimize environmental impact.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_assessment Spill Assessment cluster_containment_cleanup Containment & Cleanup cluster_reporting Reporting & Follow-up Alert Alert others in the area Evacuate Evacuate the immediate area (if necessary) Alert->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate Assess Assess the spill size and risk Ventilate->Assess SmallSpill Small Spill (manageable by lab personnel) Assess->SmallSpill Small LargeSpill Large Spill (requires EHS assistance) Assess->LargeSpill Large DonPPE Don appropriate PPE (gloves, goggles, etc.) SmallSpill->DonPPE ContactEHS Contact EHS for a large spill and for waste pickup LargeSpill->ContactEHS Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) DonPPE->Contain Collect Collect absorbed material using non-sparking tools Contain->Collect Package Place in a sealed, labeled hazardous waste container Collect->Package Decontaminate Decontaminate the spill area Package->Decontaminate Decontaminate->ContactEHS Report Report the incident to the laboratory supervisor Decontaminate->Report ContactEHS->Report

Figure 1. Workflow for Chemical Spill Response.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound are classified as hazardous waste.

  • This waste must be segregated from non-hazardous waste. Halogenated organic waste should be collected separately from non-halogenated solvents.[1]

2. Containerization:

  • Use a designated, properly labeled, and leak-proof hazardous waste container made of a compatible material (e.g., glass or high-density polyethylene).[1]

  • The label must clearly state "Hazardous Waste," the full chemical name, and associated hazards (e.g., "Toxic," "Irritant").[1]

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

4. Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[1]

  • Waste should be removed to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[6]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.